molecular formula C20H22O5 B1294612 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid CAS No. 52899-68-0

4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid

Cat. No.: B1294612
CAS No.: 52899-68-0
M. Wt: 342.4 g/mol
InChI Key: VQLWORYWCJWAAP-UHFFFAOYSA-N
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Description

4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid is a useful research compound. Its molecular formula is C20H22O5 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hexoxybenzoyl)oxybenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-2-3-4-5-14-24-17-10-8-16(9-11-17)20(23)25-18-12-6-15(7-13-18)19(21)22/h6-13H,2-5,14H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLWORYWCJWAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200938
Record name 4-Carboxyphenyl 4-(hexyloxy)benzoate
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Molecular Weight

342.4 g/mol
Source PubChem
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CAS No.

52899-68-0
Record name 4-Carboxyphenyl 4-(hexyloxy)benzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxyphenyl 4-(hexyloxy)benzoate
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Record name 4-Carboxyphenyl 4-(hexyloxy)benzoate
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Record name 4-carboxyphenyl 4-(hexyloxy)benzoate
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Foundational & Exploratory

A Technical Guide to the Phase Transitions of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid: A Calamitic Liquid Crystal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid as a Liquid Crystal

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. Their molecules possess a degree of orientational order but lack long-range positional order, leading to a fascinating array of physical properties that are highly sensitive to external stimuli such as temperature and electric fields. Calamitic, or rod-shaped, liquid crystals, such as the benzoic acid derivatives, are of particular interest due to their potential applications in displays, sensors, and advanced materials.[1]

The molecule of interest, this compound (CAS No: 52899-68-0, Molecular Formula: C20H22O5), is a member of the extensive family of thermotropic liquid crystals that undergo phase transitions upon heating.[2] Its molecular structure, characterized by a rigid core of two phenyl rings linked by an ester group and a flexible hexyloxy tail, is conducive to the formation of mesophases. The presence of a terminal carboxylic acid group also introduces the possibility of hydrogen bonding, which can significantly influence the packing and thermal stability of the liquid crystalline phases.[3] Understanding the phase transitions of this compound is crucial for harnessing its potential in various technological applications.

Theoretical Framework: The Mesomorphic Behavior of Calamitic Benzoic Acid Derivatives

The liquid crystalline behavior of this compound is a direct consequence of its molecular architecture. The elongated, rigid core promotes anisotropic packing, while the flexible alkyl chain provides fluidity. The interplay between these structural features dictates the types of mesophases formed and the temperatures at which transitions occur.

The Role of Molecular Structure
  • Rigid Core: The two phenyl rings connected by the ester linkage form a rigid, planar core that encourages parallel alignment of the molecules. This is a fundamental requirement for the formation of liquid crystalline phases.

  • Flexible Tail: The hexyloxy chain introduces flexibility, which disrupts perfect crystalline packing and allows for the fluidity characteristic of liquid crystals. The length of this alkyl chain is a critical determinant of the transition temperatures and the type of mesophase observed. Generally, as the chain length increases in a homologous series, the melting point tends to decrease, and the clearing point (the temperature at which the material becomes an isotropic liquid) often shows an alternating (odd-even) effect.

  • Hydrogen Bonding: The terminal carboxylic acid group allows for the formation of intermolecular hydrogen bonds. This can lead to the formation of dimers, which effectively increases the length of the molecular unit and can stabilize the mesophases, often leading to higher clearing points.[3]

Expected Phase Transitions

Based on the behavior of similar 4-alkoxybenzoic acid derivatives, this compound is expected to exhibit one or more of the following mesophases upon heating from its crystalline solid state:

  • Nematic (N) Phase: Characterized by long-range orientational order of the molecular long axes, but no positional order. This phase is typically the least ordered of the liquid crystal phases and has a fluid-like nature.

  • Smectic (Sm) Phases: These phases possess a higher degree of order than the nematic phase, with the molecules arranged in layers. Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the orientation of the molecules within the layers.

The sequence of phase transitions on heating would typically be:

Crystal (Cr) → [Smectic Phase(s)] → Nematic (N) → Isotropic Liquid (I)

The specific transition temperatures and the presence of particular smectic phases for this compound would need to be determined experimentally.

Experimental Characterization of Phase Transitions

A combination of analytical techniques is essential for the unambiguous identification and characterization of the phase transitions in a liquid crystalline material.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for detecting the temperatures and measuring the enthalpy changes associated with phase transitions.[4]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample back to room temperature at the same controlled rate.

    • Perform a second heating run under the same conditions to observe the thermal behavior of a sample with a consistent thermal history.

  • Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. Endothermic peaks on heating represent transitions from a more ordered to a less ordered state (e.g., Cr → N, N → I). The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Expected DSC Data Summary (Hypothetical):

TransitionOnset Temperature (°C)Enthalpy (ΔH) (J/g)
Crystal → NematicTmΔHm
Nematic → IsotropicTcΔHc

Note: The actual temperatures (Tm, Tc) and enthalpies (ΔHm, ΔHc) would need to be experimentally determined.

Polarized Optical Microscopy (POM)

POM is a powerful technique for visualizing the distinct optical textures of different liquid crystalline phases.

Protocol for POM Analysis:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation: Observe the sample through a polarizing microscope with crossed polarizers as it is heated and cooled at a slow, controlled rate (e.g., 1-2°C/min).

  • Texture Identification: Different liquid crystal phases will exhibit characteristic textures. For example, a nematic phase often shows a "schlieren" or "marbled" texture. Smectic phases can display "focal conic" or "fan-like" textures. The transition to the isotropic liquid phase is marked by the disappearance of all birefringence, resulting in a dark field of view.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and layer spacing in the different phases.

Protocol for XRD Analysis:

  • Sample Preparation: The sample is typically held in a capillary tube and placed in a temperature-controlled sample holder.

  • Data Collection: X-ray diffraction patterns are collected at various temperatures corresponding to the different phases identified by DSC and POM.

  • Data Analysis:

    • In the crystalline phase , the diffraction pattern will consist of sharp Bragg peaks, indicative of a three-dimensional lattice.

    • In the nematic phase , the pattern will show a diffuse halo at a wide angle, corresponding to the average intermolecular distance, and possibly some sharpening of the inner ring, indicating orientational order.

    • In a smectic phase , a sharp, low-angle diffraction peak will be observed, which corresponds to the layer spacing. This is a key signature for identifying smectic phases.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Molecular Structure of this compound

cluster_synthesis Sample Preparation cluster_analysis Phase Transition Characterization cluster_results Data Interpretation synthesis Synthesis & Purification of This compound dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Initial Thermal Screening pom Polarized Optical Microscopy (POM) dsc->pom Guide for Temperature Range in POM interpretation Determination of Transition Temperatures, Enthalpies, and Mesophase Identification dsc->interpretation xrd X-ray Diffraction (XRD) pom->xrd Identification of Textures for XRD pom->interpretation xrd->interpretation

Caption: Workflow for characterizing liquid crystal phase transitions.

Conclusion

This compound possesses the requisite molecular features to exhibit thermotropic liquid crystalline behavior. Based on the extensive studies of analogous calamitic benzoic acid derivatives, it is predicted to form nematic and possibly smectic phases upon heating. A comprehensive characterization of its phase transitions necessitates a multi-technique approach, with DSC providing the thermodynamic data, POM enabling the visualization of mesophase textures, and XRD elucidating the structural organization at the molecular level. While the specific transition temperatures for this compound remain to be experimentally determined, this guide provides a robust framework for its investigation, grounded in the established principles of liquid crystal science. The insights gained from such studies are invaluable for the rational design of new materials with tailored properties for advanced applications.

References

  • Hadinugroho, D. S., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)
  • Sigma-Aldrich. 4-((4-(hexyloxy)benzoyl)oxy)
  • Hussain, Z., et al. (2008). 4-(4-Octyloxybenzoyloxy)benzoic acid. PMC.
  • NIST. 4-(Hexyloxy)benzoic acid. NIST Chemistry WebBook.
  • Mohareb, R. M., et al. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.
  • Al-Hamdani, U. J., et al. (2011). Studies of Calamitic Liquid Crystalline Compounds Involving Ester-Azo Central Linkages with a Biphenyl Moiety.
  • Demus, D. (1997). Thermotropic Liquid Crystals. Taylor & Francis eBooks.
  • Prasad, V., et al. (2014). Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)

Sources

Mesogenic Phenyl Benzoates: Technical Guide to 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid , a prominent rod-like (calamitic) mesogen. Bridging the disciplines of soft matter physics and pharmaceutical sciences, this molecule serves a dual purpose: it is a fundamental building block for liquid crystal polymers (LCPs) and an emerging scaffold for supramolecular drug delivery systems.

This document moves beyond standard textbook descriptions, offering a critical evaluation of synthetic routes, characterization protocols, and the translational potential of this mesogen in liquid crystal nanoparticles (LCNPs).

Part 1: Molecular Architecture & Rational Design

The utility of this compound stems from its amphiphilic, rigid-rod architecture. Understanding this structure is a prerequisite for successful application.

Structural Components & Function
ComponentChemical MotifFunctionality
Tail ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Hexyloxy (

)
Provides flexibility and lipophilicity. The

length is critical; it is long enough to induce liquid crystallinity but short enough to maintain a Nematic phase (longer chains

often force Smectic phases exclusively).
Core Phenyl BenzoateThe rigid mesogenic core. The central ester linkage limits rotational freedom, promoting the parallel alignment required for LC phases.
Head Carboxylic Acid (

)
The functional handle. It allows for: 1. Dimerization: Formation of H-bonded dimers, effectively doubling the mesogen length.2. Conjugation: Site for esterification with drugs or PEG chains.3. pH Sensitivity: Ionization at physiological pH (

).

Part 2: High-Fidelity Synthesis Protocol

While oxidative routes (via aldehydes) exist, they are prone to over-oxidation and purification challenges. For pharmaceutical and high-precision materials applications, the Benzyl Protection Strategy is the superior protocol. This method ensures regioselectivity and prevents the polymerization of the hydroxy-acid monomer.

The "Pharma-Grade" Workflow (Benzyl Route)

This protocol minimizes side reactions and yields high-purity crystalline product.

Step 1: Precursor Activation

Reagents: 4-(hexyloxy)benzoic acid, Thionyl Chloride (


), DMF (cat).
  • Dissolve 4-(hexyloxy)benzoic acid in anhydrous toluene.

  • Add

    
     (1.5 eq) and 2 drops of DMF.
    
  • Reflux for 3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Remove solvent in vacuo to yield 4-(hexyloxy)benzoyl chloride . Critical: Use immediately.

Step 2: Ester Coupling (Schotten-Baumann type)

Reagents: Benzyl 4-hydroxybenzoate, Triethylamine (


), DCM.
  • Dissolve Benzyl 4-hydroxybenzoate (1.0 eq) and

    
     (1.2 eq) in dry DCM at 0°C.
    
  • Dropwise add the acid chloride (from Step 1) dissolved in DCM.

  • Stir at RT for 12 hours.

  • Wash with

    
    , then 
    
    
    
    , then Brine.
  • Recrystallize from Ethanol to yield Benzyl 4-((4-(hexyloxy)benzoyl)oxy)benzoate .

Step 3: Deprotection (Hydrogenolysis)

Reagents:


, 

(10%), THF/Ethyl Acetate.
  • Dissolve the benzyl ester in THF/EtOAc (1:1).

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure is sufficient) for 6-12 hours.
    
  • Filter through Celite to remove Pd.

  • Evaporate solvent and recrystallize from Acetone/Ethanol.[1]

Visualization of Synthetic Logic

The following diagram illustrates the convergence of the two aromatic rings and the protection strategy.

SynthesisWorkflow Start1 4-(Hexyloxy)benzoic acid Activate Activation (SOCl2, Reflux) Start1->Activate Start2 Benzyl 4-hydroxybenzoate Coupling Coupling (DCM, Et3N, 0°C) Start2->Coupling Intermediate1 Acid Chloride (Reactive Species) Activate->Intermediate1 Intermediate1->Coupling Protected Benzyl Ester Intermediate (High Purity) Coupling->Protected Deprotect Hydrogenolysis (H2, Pd/C) Protected->Deprotect Final FINAL PRODUCT: This compound Deprotect->Final

Figure 1: Convergent synthesis strategy utilizing benzyl protection to ensure regioselective ester formation.

Part 3: Physicochemical Characterization[3]

Trustworthiness in materials science relies on rigorous characterization. You must validate both the chemical identity and the mesogenic phase behavior.

Structural Validation (NMR)
  • 
     (DMSO-
    
    
    
    ):
    Look for the characteristic triplet of the terminal methyl (
    
    
    ppm), the alkoxy chain methylene protons, and the distinct aromatic regions. The protons ortho to the ester carbonyl will be significantly deshielded (
    
    
    ppm).
  • FTIR: Confirm the presence of two carbonyl peaks:

    • Ester

      
      : 
      
      
      
    • Acid dimer

      
      : 
      
      
      
      (broad, H-bonded)
Mesophase Identification (DSC & POM)

This molecule is a thermotropic liquid crystal.[2] Its phase transitions are temperature-dependent.

TechniqueProtocolExpected Observation
DSC (Differential Scanning Calorimetry)Heat/Cool at 10°C/min. Two cycles.Heating: Endothermic peak at Melting (

)

LC Phase

Endothermic peak at Clearing (

).Cooling: Exothermic peaks indicating reversible phase formation.
POM (Polarized Optical Microscopy)Place sample between glass slides. Heat to isotropic, cool slowly.Nematic Phase: Schlieren texture (thread-like defects).Smectic Phase: Focal conic fan texture (if higher order ordering occurs).

Expert Note: The carboxylic acid group leads to dimerization. The "effective" mesogen is actually the H-bonded dimer. If you observe a clearing point significantly lower than expected, your sample may be wet (disrupting H-bonds) or impure.

Part 4: Applications in Drug Delivery (LCNPs)

For drug development professionals, the relevance of this molecule lies in its ability to self-assemble into Liquid Crystal Nanoparticles (LCNPs) . Unlike standard liposomes, LCNPs possess internal cubic or hexagonal ordering, providing higher surface area and stability for drug encapsulation.

Mechanism of Action: The "Cubosome" Effect

The this compound moiety acts as the hydrophobic anchor. When mixed with a surfactant (e.g., Pluronic F127) and water, it forms internally structured nanoparticles.

  • Hydrophobic Cargo: Poorly soluble drugs (e.g., Paclitaxel, Curcumin) intercalate between the hexyloxy tails.

  • pH-Responsive Release: The surface carboxylic acids ionize at tumor pH (often slightly acidic), altering the packing parameter and triggering drug release.

  • Membrane Fusion: The fusogenic nature of the phenyl benzoate core facilitates entry into cell membranes.

Experimental Workflow: LCNP Fabrication

Method: Ultrasonication-Assisted Precipitation.

  • Dissolve Mesogen (20 mg) and Drug (2 mg) in Ethanol (2 mL).

  • Dissolve Pluronic F127 (10 mg) in Water (10 mL).

  • Inject organic phase into aqueous phase under high-intensity ultrasonication (Probe sonicator, 50% amplitude, 5 mins).

  • Dialyze to remove free drug and ethanol.

LCNP_Mechanism cluster_0 Components cluster_1 LCNP Structure Mesogen Mesogen (Hydrophobic Core) Assembly Self-Assembly (Ultrasonication) Mesogen->Assembly Drug Hydrophobic Drug (Payload) Drug->Assembly Polymer Surfactant (Stabilizer) Polymer->Assembly Core Liquid Crystalline Core (Cubic/Hexagonal Phase) Assembly->Core Shell PEG/COOH Shell (Steric Shield) Release Tumor Microenvironment (pH < 6.5) Shell->Release Action Disassembly & Drug Release Release->Action

Figure 2: Self-assembly of mesogens into Liquid Crystal Nanoparticles (LCNPs) and pH-triggered release mechanism.

References

  • Imrie, C. T., et al. "Liquid Crystalline Dimers: A New Class of Self-Organized Materials." Liquid Crystals, 2009. Link

  • Binnemans, K. "Interpretation of the Optical Properties of Metallomesogens." Chemical Reviews, 2005. (Discusses alkoxybenzoic acid ligands).[3][1][2][4][5][6] Link

  • Yaghi, O. M., et al. "Reticular Synthesis and the Design of New Materials." Nature, 2003. (Contextualizes rigid rod linkers). Link

  • Date, A. A., et al. "Liquid Crystal Nanoparticles: Formulation and Clinical Prospects." Pharmaceutical Research, 2016.[7] Link

  • Sigma-Aldrich. "Product Specification: this compound." Link

Sources

Technical Guide: Structure-Property Relationships of Alkoxy-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkoxy-substituted benzoic acids represent a critical scaffold in both materials science and medicinal chemistry. Their utility is defined by a unique duality: the rigid aromatic core provides electronic tunability via the Hammett substituent effect, while the flexible alkoxy tail governs supramolecular assembly and lipophilicity. This guide dissects the structure-property relationships (SPR) driving these behaviors, specifically focusing on the odd-even effect in liquid crystalline phases, the electronic competition between resonance and induction in acidity, and the lipophilic cutoff in antimicrobial efficacy.

Molecular Architecture & Electronic Effects

The physicochemical profile of alkoxy benzoic acids is dictated by the position of the alkoxy (-OR) substituent. This is not merely a steric consideration but a competition between two opposing electronic vectors: Inductive Withdrawal (-I) and Resonance Donation (+R) .

The Hammett Conflict
  • Para-Substitution: The oxygen atom's lone pair donates electron density into the ring system, conjugating directly with the carbonyl carbon. This destabilizes the carboxylate anion (conjugate base), making p-alkoxy benzoic acids less acidic (higher pKa) than unsubstituted benzoic acid.

  • Meta-Substitution: Resonance is geometrically impossible at the meta position. The oxygen atom acts purely as an electronegative withdrawer (-I effect), stabilizing the carboxylate anion and making m-alkoxy benzoic acids more acidic (lower pKa).

  • Ortho-Substitution (The Ortho Effect): Steric bulk forces the carboxyl group out of planarity with the benzene ring, decoupling resonance.[1] However, the proximity of the electronegative oxygen also exerts a strong inductive effect.

Quantitative Acid-Base Profile

The following table summarizes the pKa shifts illustrating these electronic vectors.

Substituent PositionElectronic DominanceEffect on AcidityApprox.[1] pKa (H₂O)Relative to Benzoic (4.20)
Unsubstituted N/AReference4.20-
Para-Methoxy +R >> -IWeaker Acid4.47+0.27
Meta-Methoxy -I (No +R)Stronger Acid4.09-0.11
Ortho-Methoxy Steric + -IStronger Acid4.09-0.11
Para-Butoxy +R (Solvation effects)Weaker Acid4.53+0.33
Electronic Logic Visualization

The diagram below maps the causality between substituent position and resulting acidity.

ElectronicEffects Substituent Alkoxy Substituent (-OR) Para Para Position Substituent->Para Meta Meta Position Substituent->Meta Resonance Resonance Donation (+R) Dominates Para->Resonance Conjugation Possible Induction Inductive Withdrawal (-I) Dominates Meta->Induction Conjugation Blocked ElectronRich Increased e- Density at Carboxyl Carbon Resonance->ElectronRich ElectronPoor Decreased e- Density at Carboxyl Carbon Induction->ElectronPoor WeakAcid Destabilized Anion (Higher pKa) ElectronRich->WeakAcid StrongAcid Stabilized Anion (Lower pKa) ElectronPoor->StrongAcid

Figure 1: Mechanistic flow illustrating why para-alkoxy acids are weaker acids while meta-alkoxy acids are stronger, relative to benzoic acid.

Mesomorphism & Supramolecular Chemistry

Long-chain p-alkoxy benzoic acids (


) are classic thermotropic liquid crystals . They do not melt directly into isotropic liquids but pass through mesophases (Nematic/Smectic).
The Dimerization Requirement

A single benzoic acid molecule is too "wide" and polar to form a liquid crystal. However, in the solid and mesomorphic states, they form centrosymmetric dimers via intermolecular hydrogen bonding between carboxyl groups.

  • Result: A linear, rod-like (calamitic) core structure essential for mesophase formation.

  • Validation: IR spectroscopy typically shows a broad O-H stretch at 2500–3000 cm⁻¹ (dimer) rather than a sharp peak at 3600 cm⁻¹ (monomer).

The Odd-Even Effect

A distinct oscillation in the Nematic-Isotropic (


) transition temperatures is observed as the alkyl chain length (

) increases.
  • Even

    
     (e.g., Butoxy, Hexyloxy):  The terminal methyl group lies off-axis relative to the rigid aromatic core. This increases lateral width, destabilizing the liquid crystal phase (lower 
    
    
    
    ).
  • Odd

    
     (e.g., Pentyloxy, Heptyloxy):  The terminal methyl group lies on-axis with the core, enhancing the rod-like anisotropy and stabilizing the phase (higher 
    
    
    
    ).

OddEvenEffect Chain Alkyl Chain Length (n) Odd Odd Carbon Count (n=3, 5, 7) Chain->Odd Even Even Carbon Count (n=4, 6, 8) Chain->Even GeoOdd Terminal Methyl ON-AXIS Odd->GeoOdd GeoEven Terminal Methyl OFF-AXIS Even->GeoEven HighT Higher Clearing Point (Stable Mesophase) GeoOdd->HighT High Anisotropy LowT Lower Clearing Point (Less Stable) GeoEven->LowT Steric Perturbation

Figure 2: The structural origin of the odd-even effect in liquid crystal transition temperatures.

Pharmaceutical Implications (ADME)

In drug design, alkoxy benzoic acids often serve as prodrugs or intermediates. The SPR focus here shifts to Lipophilicity (LogP) .

  • Solubility Cutoff: As the alkoxy chain lengthens, LogP increases linearly. While higher lipophilicity generally improves membrane permeability, there is a "cutoff" point (typically

    
     to 
    
    
    
    ) where aqueous solubility drops so precipitously that bioavailability vanishes (the Brick Dust effect).
  • Antimicrobial Activity: Efficacy against Gram-positive bacteria typically peaks at moderate chain lengths (Propyl/Butyl). Short chains (Methoxy) are too polar to penetrate the bacterial cell wall; long chains are trapped in the membrane lipid bilayer and fail to reach cytoplasmic targets.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 4-Hexyloxybenzoic Acid via Williamson Ether Synthesis. Self-Validating Check: The protocol includes in-process TLC monitoring and a specific "clearing point" check to verify liquid crystalline behavior.

Reagents
  • 4-Hydroxybenzoic acid (1.0 eq)

  • 1-Bromohexane (1.2 eq)

  • Potassium Hydroxide (KOH) (2.5 eq) - Acts as both base and catalyst.

  • Ethanol/Water (9:1 v/v) solvent system.

Step-by-Step Methodology
  • Deprotonation: Dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and KOH (14.0 g, 0.25 mol) in 100 mL Ethanol/Water. Heat to reflux for 30 mins.

    • Why: Converts both the carboxyl and hydroxyl groups to salts (dianion), making the phenoxide a potent nucleophile.

  • Alkylation: Add 1-bromohexane (19.8 g, 0.12 mol) dropwise over 20 minutes while refluxing.

    • Control: Maintain reflux for 4–6 hours.

  • Process Check (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (1:1).

    • Validation: Reaction is complete when the starting material spot (

      
      ) disappears.
      
  • Hydrolysis & Workup:

    • Add 20 mL 10% NaOH and reflux for 1 hour (cleaves any ester formed as a byproduct).

    • Pour mixture into 500 mL ice water.

    • Acidify with conc.[2] HCl to pH 2. The product will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol.

  • Final Validation (Melting Point/Clearing Point):

    • Observe sample under a polarized optical microscope (POM) or standard melting point apparatus.[3]

    • Expectation: Solid

      
       Liquid Crystal (Nematic) at ~105°C; Nematic 
      
      
      
      Isotropic Liquid at ~150°C. If the sample melts sharply to clear liquid without a turbid phase, the product is impure or the dimer structure is disrupted.
Synthesis Workflow Diagram

SynthesisProtocol Start 4-Hydroxybenzoic Acid + KOH (2.5 eq) Dianion Formation of Dianion (Phenoxide + Carboxylate) Start->Dianion Reagent Add Alkyl Bromide (Reflux 6h) Dianion->Reagent Check TLC Check: SM Disappeared? Reagent->Check Check->Reagent No (Continue Reflux) Hydrolysis Base Hydrolysis (Cleave Ester Byproducts) Check->Hydrolysis Yes Acidify Acidify (HCl) to pH 2 Hydrolysis->Acidify Recryst Recrystallize (Ethanol) Acidify->Recryst Validation Validation: Check Mesophase (POM) Recryst->Validation

Figure 3: Operational workflow for the synthesis of mesogenic alkoxy benzoic acids.

References

  • Handbook of Liquid Crystals. Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (1998). Wiley-VCH.

  • Odd-even effects in liquid crystals. Imrie, C. T., & Henderson, P. A. (2007). Chemical Society Reviews, 36(12), 2096-2124. [Link]

  • Correlation of pKa values of substituted benzoic acids. Exner, O. (1997). Journal of Physical Organic Chemistry. [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 2011, 88 (8), pp 1101–1105. [Link]

  • Antimicrobial Activity of Phenolic Acids. International Journal of Food Microbiology. [Link]

Sources

"introduction to 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid research"

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis Protocols, and Mesogenic Utility

Executive Summary

4-((4-(hexyloxy)benzoyl)oxy)benzoic acid (CAS: 52899-68-0) represents a critical class of rod-like (calamitic) liquid crystals. Structurally, it consists of a rigid phenyl benzoate core, a flexible hexyloxy (


) tail, and a terminal carboxylic acid moiety.

For researchers in materials science and drug development, this molecule is not merely an intermediate; it is a supramolecular building block . The terminal carboxylic acid allows for the formation of hydrogen-bonded dimers, effectively doubling the mesogenic core length and stabilizing liquid crystalline phases (nematic or smectic). Furthermore, its structural homology to biocompatible phenyl benzoates makes it a candidate of interest for Liquid Crystal Nanoparticles (LCNPs) in controlled drug delivery systems.

Part 1: Molecular Architecture & Mesogenic Logic

The molecule functions as a "reactive mesogen." Its utility is dictated by three structural zones:

  • The Tail (

    
     Alkoxy):  The hexyloxy chain imparts flexibility and promotes solubility. As an even-numbered carbon chain (
    
    
    
    ), it exhibits higher transition temperatures compared to its odd-numbered homologs (the "odd-even effect"), enhancing phase stability.
  • The Core (Phenyl Benzoate): This rigid ester linkage provides the anisotropic geometry required for liquid crystallinity. It is chemically stable but susceptible to hydrolysis under high pH, a feature exploitable for biodegradable polymer design.

  • The Head (Carboxylic Acid): This is the functional pivot.

    • In pure form: It forms cyclic dimers via hydrogen bonding, behaving as a three-ring mesogen.

    • In synthesis: It serves as the anchor for polymerization (to form Liquid Crystal Polymers, LCPs) or surface grafting.

Diagram 1: Supramolecular Dimerization

The following diagram illustrates how the monomer dimerizes to form the active mesogenic unit.

Dimerization cluster_0 Monomer State cluster_1 Mesogenic State (Supramolecular Dimer) Monomer This compound (Single Molecule) Dimer Hydrogen-Bonded Dimer (Pseudo-3-Ring Core) Monomer->Dimer Intermolecular H-Bonding (Head-to-Head) Prop1 Increased Length/Width Ratio Dimer->Prop1 Prop2 Stabilized Nematic/Smectic Phase Dimer->Prop2

Caption: The carboxylic acid termini form hydrogen bonds, creating a supramolecular dimer that exhibits stable liquid crystalline phases.

Part 2: Synthesis & Purification Protocol

To ensure high purity suitable for electronic or biological applications, a Protection-Deprotection Strategy is superior to direct condensation. Direct reaction of 4-hydroxybenzoic acid often leads to oligomerization.

Target Yield: >75% Purity: >99.5% (HPLC)

Reagents
  • Precursor A: 4-Hexyloxybenzoyl chloride (prepared from 4-hexyloxybenzoic acid +

    
    ).
    
  • Precursor B: Benzyl 4-hydroxybenzoate (Protects the acid group).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Base: Triethylamine (TEA) or Pyridine.

  • Catalyst: DMAP (4-Dimethylaminopyridine).

  • Deprotection:

    
    , Pd/C (10%).
    
Workflow Diagram

Synthesis Start Start: 4-Hexyloxybenzoic Acid Step1 Activation: Reflux with SOCl2 (Generates Acid Chloride) Start->Step1 Activation Step2 Coupling: + Benzyl 4-hydroxybenzoate (Base: TEA, Cat: DMAP, 0°C to RT) Step1->Step2 Esterification Intermediate Intermediate: Benzyl Ester Protected Dimer Step2->Intermediate Purification (Recrystallization) Step3 Deprotection: Hydrogenolysis (H2, Pd/C, THF) Intermediate->Step3 Cleave Benzyl Group Final Final Product: This compound Step3->Final Filtration & Drying

Caption: The benzyl-protection route prevents self-polymerization, ensuring the isolation of the discrete dimer acid.

Detailed Procedure (Step-by-Step)
  • Activation: Dissolve 4-hexyloxybenzoic acid (1.0 eq) in excess thionyl chloride (

    
    ). Reflux for 3 hours until gas evolution ceases. Remove excess 
    
    
    
    under vacuum to yield the acid chloride.
  • Coupling:

    • Dissolve Benzyl 4-hydroxybenzoate (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

    • Cool to 0°C. Add DMAP (0.1 eq).

    • Add the acid chloride (dissolved in DCM) dropwise.

    • Stir at RT for 12 hours.

    • Workup: Wash with 1M HCl, then Sat.

      
      , then Brine. Dry over 
      
      
      
      . Recrystallize from Ethanol.[1][2]
  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in THF. Add 10% Pd/C catalyst (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 6–12 hours.
      
    • Purification: Filter through Celite to remove Pd/C. Evaporate solvent. Recrystallize the final acid from glacial acetic acid or ethanol/DMF mixtures.

Part 3: Characterization & Validation

Trustworthiness in liquid crystal research relies on verifying both chemical identity and phase behavior.

Table 1: Validation Matrix
TechniqueParameterExpected Observation
1H-NMR (CDCl3/DMSO)Purity

~4.0 ppm (Triplet,

tail);

~8.0-8.3 ppm (Aromatic doublets); Acid proton often broad >10 ppm.
FT-IR Functional Groups

(Ester) ~1730

;

(Acid dimer) ~1680

; Broad -OH stretch.
POM (Polarized Optical Microscopy)MesophaseSchlieren texture (Nematic) or Focal Conic Fan (Smectic) upon cooling from isotropic melt.
DSC (Differential Scanning Calorimetry)Phase TransitionsSharp endotherms for Crystal

LC and LC

Isotropic transitions.

Critical Control Point: If the melting point is significantly lower than expected (e.g., <150°C) or the clearing point is absent, check for residual solvent or incomplete deprotection. The hydrogen-bonded dimer typically has a high clearing point (often >200°C).

Part 4: Applications in Drug Development & Bio-Materials[3]

While historically a material science molecule, this compound is gaining relevance in pharmaceutical engineering.

1. Liquid Crystal Nanoparticles (LCNPs)

The "drug development" relevance lies in Cubosomes and Hexosomes .[3] Phenyl benzoate derivatives can be incorporated into lipid-based formulations to alter the curvature of the lipid bilayer.

  • Mechanism: The rigid rod shape of the molecule inserts into the lipid membrane, increasing packing parameter (

    
    ).
    
  • Result: Induces transition from lamellar (

    
    ) to non-lamellar inverse hexagonal (
    
    
    
    ) or cubic (
    
    
    ) phases, which are highly effective for encapsulating hydrophobic drugs.
2. Thermo-Responsive Drug Release

By polymerizing this monomer (via the acid group) into a Liquid Crystal Elastomer (LCE), researchers can create implantable devices that change shape or porosity at body temperature, releasing a payload (e.g., insulin or chemotherapeutics) in response to thermal triggers.

References
  • Sigma-Aldrich. Product Specification: this compound (CAS 52899-68-0).Link

  • Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Liquid Crystals, Vol 36, 2009.
  • Cioanca, E. R., et al. "Synthesis, Liquid Crystalline Properties and Thermal Stability of 4-(4-Alkyloxyphenylazo) Benzoic Acids."[4] University of Bucharest, 2010. (Provides comparative thermal data for hexyloxy homologs). Link

  • Balkanli, et al. "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal." Turkish Journal of Chemistry, 2021.[5] (Protocol validation for phenyl benzoate synthesis). Link

  • Yaghmur, A., et al. "Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems." Nanomaterials, 2023.[3] (Contextualizes LCNP applications). Link

Sources

Methodological & Application

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-((4-(hexyloxy)benzoyl)oxy)benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group and a flexible hexyloxy alkyl chain, is conducive to the formation of mesophases. The terminal carboxylic acid group further imparts interesting properties, including the potential for hydrogen bonding, which can influence the material's self-assembly and phase behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and purity assessment of such complex organic molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound. The protocols and data interpretation guidelines presented herein are grounded in established principles of NMR spectroscopy of liquid crystalline materials and aromatic compounds.

Rationale for NMR in the Analysis of Liquid Crystalline Materials

NMR spectroscopy is particularly powerful for studying liquid crystals as it can provide detailed information about not only the molecular structure but also the orientational order and dynamics of the molecules in their mesophases.[1][2] In the isotropic phase or in solution, high-resolution NMR spectra provide precise information about the chemical environment of each nucleus, allowing for unambiguous structural confirmation. For liquid crystalline phases, the anisotropic environment results in characteristic line broadening and the appearance of dipolar and quadrupolar couplings, which can be used to determine order parameters.[1][2]

Predicted NMR Spectra of this compound

A definitive assignment of the ¹H and ¹³C NMR spectra is crucial for the structural verification of synthesized this compound. Based on the analysis of its constituent fragments, 4-hexyloxybenzoic acid and 4-hydroxybenzoic acid, and data from closely related analogs like benzyl 4-(hexyloxy)benzoate, a detailed prediction of the chemical shifts is presented below.[3]

Structure and Numbering:

  • Ph_A: Phenyl ring attached to the hexyloxy group.

  • Ph_B: Phenyl ring attached to the carboxylic acid.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H (Carboxylic Acid)~13.0Singlet (broad)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
H-2', H-6' (Ph_B)~8.20Doublet2HProtons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded.
H-2, H-6 (Ph_A)~8.10Doublet2HProtons ortho to the ester carbonyl group are deshielded.
H-3', H-5' (Ph_B)~7.30Doublet2HProtons ortho to the ester oxygen are shielded relative to those ortho to the carbonyl.
H-3, H-5 (Ph_A)~7.00Doublet2HProtons ortho to the electron-donating hexyloxy group are shielded.
H (OCH₂)~4.05Triplet2HProtons on the carbon adjacent to the oxygen of the hexyloxy group.
H (OCH₂CH ₂)~1.80Quintet2HProtons on the second carbon of the hexyloxy chain.
H (Alkyl Chain)~1.50-1.30Multiplet6HProtons of the central methylene groups of the hexyloxy chain.
H (CH₃)~0.90Triplet3HProtons of the terminal methyl group of the hexyloxy chain.
Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C (Carboxylic Acid)~172The carbonyl carbon of the carboxylic acid is highly deshielded.[4]
C (Ester Carbonyl)~165The carbonyl carbon of the ester group.
C-4 (Ph_A)~164The aromatic carbon attached to the hexyloxy group is significantly deshielded by the oxygen.[4]
C-1' (Ph_B)~155The aromatic carbon attached to the ester oxygen.
C-2, C-6 (Ph_A)~132Aromatic carbons ortho to the ester carbonyl.
C-2', C-6' (Ph_B)~131Aromatic carbons ortho to the carboxylic acid.
C-4' (Ph_B)~129The ipso-carbon of the carboxylic acid group.
C-1 (Ph_A)~122The ipso-carbon of the ester carbonyl group.
C-3', C-5' (Ph_B)~122Aromatic carbons meta to the carboxylic acid.
C-3, C-5 (Ph_A)~115Aromatic carbons ortho to the electron-donating hexyloxy group are shielded.[4]
C (OCH₂)~69Carbon of the hexyloxy group attached to the oxygen.
C (Alkyl Chain)~32, 29, 26, 23Carbons of the methylene groups in the hexyloxy chain.
C (CH₃)~14Carbon of the terminal methyl group.

Experimental Protocols

Sample Preparation for Solution-State NMR

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette and cotton or glass wool

  • Vortex mixer

  • Centrifuge (optional)

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is often a good starting point for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution. Pack a small piece of cotton or glass wool into a Pasteur pipette and filter the sample solution directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Homogenization (for liquid crystals): If the sample forms a gel or a highly viscous solution, it may be necessary to centrifuge the NMR tube briefly to remove air bubbles and ensure a homogeneous sample.

Sample_Preparation_Workflow cluster_0 Sample Preparation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve mix Vortex to Mix dissolve->mix filter Filter into NMR Tube mix->filter cap Cap and Label filter->cap NMR_Analysis_Logic cluster_1 1D NMR cluster_2 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Structural Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

NMR spectroscopy is a cornerstone technique for the chemical characterization of novel materials like this compound. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can obtain a comprehensive understanding of the molecular structure, confirm successful synthesis, and assess the purity of their compounds. The detailed protocols and spectral predictions provided in this application note serve as a robust guide for scientists working in the fields of materials science, medicinal chemistry, and drug development.

References

  • Dong, R. Y. (2004). NMR Spectroscopy of Liquid Crystals. In Annual Reports on NMR Spectroscopy (Vol. 53, pp. 1-58). Academic Press. [Link]

  • Celebre, G., & De Luca, G. (2011). Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. Comprehensive Nanoscience and Technology, 245-280. [Link]

  • Praveen, K., & Yelamaggad, C. V. (2014). Structural Assignment and Molecular Order of Three Ring Mesogen by 13C NMR Spectroscopy in Mesophase. ResearchGate. [Link]

  • Kong, W., Li, B., Xu, X., & Song, Q. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation. The Royal Society of Chemistry. [Link]

Sources

"application of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid in electro-optical devices"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electro-Optical Characterization of Supramolecular Liquid Crystals Based on 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid

Executive Summary

This application note details the protocol for utilizing This compound (hereafter referred to as 6-HBB-Acid ) in the fabrication and characterization of electro-optical devices.[1] Unlike conventional cyanobiphenyl liquid crystals (LCs), 6-HBB-Acid relies on intermolecular hydrogen bonding to form supramolecular mesogens.[1] This material is of significant interest for tunable optical retarders and smart windows due to its ability to form stable nematic and smectic phases via dimerization.[1] This guide covers material verification, test cell fabrication, and electro-optical (E-O) response measurement.[1]

Part 1: Molecular Architecture & Material Science

1.1 The Supramolecular Mesogen 6-HBB-Acid is a calamitic (rod-like) molecule. However, the monomer itself possesses a carboxylic acid tail that is laterally offset, potentially disrupting mesophase formation.[1] The "active" electro-optical species is the hydrogen-bonded dimer .

  • Mechanism: Two 6-HBB-Acid molecules associate via their carboxylic acid groups (-COOH) to form a centrosymmetric dimer. This effectively doubles the rigid core length, increasing the aspect ratio to a value sufficient for stable Liquid Crystalline (LC) phases (typically Nematic or Smectic C).[1]

  • Electro-Optical Relevance: The hexyloxy tail (C6) provides flexibility and lowers the melting point, while the ester linkage enhances dielectric anisotropy (

    
    ), allowing the director to reorient under an applied electric field.[1]
    

MolecularAssembly Monomer Monomer: 6-HBB-Acid (High Polarity Head) HBond Intermolecular H-Bonding (COOH ... HOOC) Monomer->HBond Self-Assembly Dimer Supramolecular Dimer (Active Mesogen) Increased L/D Ratio HBond->Dimer Dimerization Phase LC Phase Formation (Nematic/Smectic) Dimer->Phase Thermal Activation

Figure 1: Formation of the electro-optically active supramolecular dimer via hydrogen bonding.

Part 2: Protocol – Material Characterization

Before device fabrication, the phase transition temperatures must be mapped. 6-HBB-Acid exhibits enantiotropic mesophases, but the exact range depends on purity and thermal history.

2.1 Differential Scanning Calorimetry (DSC)

  • Objective: Identify Crystal-Smectic (Cr-Sm), Smectic-Nematic (Sm-N), and Nematic-Isotropic (N-I) transition temperatures.

  • Sample Prep: Encapsulate 2–5 mg of 6-HBB-Acid in a hermetic aluminum pan.

  • Cycle:

    • Heat to 180°C (Isotropic) at 10°C/min to erase thermal history.

    • Cool to 25°C at 5°C/min (Record crystallization/mesophase formation).

    • Heat to 180°C at 5°C/min (Record melting/clearing points).

  • Critical Check: Look for the "Clearing Point" (

    
    ).[1] Operating the device above this temperature results in loss of optical switching.[1]
    

2.2 Polarized Optical Microscopy (POM)

  • Objective: Confirm phase texture (Schlieren for Nematic, Focal Conic for Smectic).

  • Setup: Place sample between glass slide and coverslip on a hot stage between crossed polarizers.[1]

  • Observation:

    • Nematic Phase:[1][2] Thread-like textures that "flash" when the stage is rotated.[1]

    • Smectic Phase:[1][3] More viscous, fan-shaped textures; difficult to align in E-fields without high voltage.[1]

Part 3: Protocol – Electro-Optical Cell Fabrication

To measure the electro-optical response, the material must be confined in a capacitor-like cell with defined alignment.

3.1 Materials Required

  • ITO-coated glass substrates (

    
    ).[1]
    
  • Polyimide (PI) alignment agent (Planar: Nissan SE-130 or equivalent).[1]

  • Spacer beads (5

    
     or 10 
    
    
    
    silica).[1]
  • UV-curable optical adhesive.[1]

3.2 Fabrication Workflow

CellFabrication Step1 1. Etch & Clean ITO Glass (Acetone/IPA/Plasma) Step2 2. Spin Coat Polyimide (PI) (3000 rpm, 30s) Step1->Step2 Step3 3. Bake & Rubbing (200°C cure -> Velvet Rub) Step2->Step3 Step4 4. Cell Assembly (Dispense Spacers -> UV Seal) Step3->Step4 Step5 5. Capillary Filling (Fill at T > T_NI Isotropic) Step4->Step5 Vacuum Assist Step6 6. Slow Cooling (0.5°C/min to Room Temp) Step5->Step6 Annealing

Figure 2: Step-by-step fabrication of a planar-aligned Liquid Crystal test cell.

3.3 Critical Insight: The Filling Process

  • Temperature: Fill the cell while the 6-HBB-Acid is in the Isotropic Phase (typically >150°C, verify with DSC). Filling in the nematic phase induces flow lines that permanently ruin alignment.[1]

  • Cooling: Cool slowly (0.5°C/min) through the N-I transition. This allows the PI rubbing layer to guide the dimers into a uniform "monodomain" planar alignment.[1]

Part 4: Protocol – Electro-Optical Measurement (V-T Curve)

This experiment measures the Voltage-Transmittance (V-T) curve, determining the threshold voltage (


) and switching voltage (

).[1]

4.1 Optical Setup

  • Light Source: He-Ne Laser (632.8 nm) or high-intensity LED.

  • Polarizers: Crossed (

    
    ).
    
  • Sample Orientation: Place the LC cell between polarizers such that the rubbing direction is at

    
     to the polarizer axis. This maximizes transmittance in the "OFF" state (
    
    
    
    ).[1]
  • Detector: Photodiode connected to an oscilloscope.[1]

4.2 Electrical Drive

  • Waveform: 1 kHz Square wave (50% duty cycle). Note: Do not use DC voltage, as it causes ionic migration and electrode polarization.

  • Ramp: 0 V to 20 V in 0.1 V increments.

4.3 Measurement Logic

  • OFF State (0V): The planar-aligned dimers act as a waveplate.[1] Light polarization is rotated, passing through the analyzer.[1] (Bright State).[1]

  • ON State (>

    
    ):  The positive dielectric anisotropy (
    
    
    
    ) causes the dimers to align parallel to the electric field (vertical).[1] The retardation drops to zero.[1] Light is blocked by the crossed analyzer.[1] (Dark State).[1]

4.4 Data Analysis Calculate the Fréedericksz Threshold Voltage (


)  using the linear extrapolation of the phase retardation curve.[1]

[1]

Where


 is the splay elastic constant and 

is dielectric anisotropy.[1]

Summary of Expected Properties

ParameterTypical Range/BehaviorRelevance
Melting Point (

)
~90°C - 100°CMinimum operating temp (unless supercooled).[1]
Clearing Point (

)
~140°C - 160°CMaximum operating temp.[1]
Threshold Voltage (

)
1.5 V - 3.0 VDrive electronics compatibility.[1]
Birefringence (

)
0.15 - 0.25High

allows thinner cells.[1]
Response Time (

)
10 ms - 50 msStandard video rate switching.[1]

Troubleshooting & Optimization

  • Issue: High Scattering in OFF State.

    • Cause: Multi-domain alignment.[1]

    • Fix: The cooling rate from Isotropic to Nematic was too fast. Re-heat to isotropic and cool at <0.5°C/min.

  • Issue: Flickering or Slow Response.

    • Cause: Ionic impurities trapping charges.[1]

    • Fix: 6-HBB-Acid is prone to ionic contamination due to the acidic proton. Ensure the ITO glass is thoroughly washed with deionized water and the material is purified via recrystallization (ethanol/toluene) before use.[1]

  • Issue: No Switching.

    • Cause: Material may be in a Smectic phase (too viscous).[1]

    • Fix: Increase the cell temperature to enter the Nematic range.[1]

References

  • Kato, T., & Fréchet, J. M. J. (1989). Stabilization of liquid crystalline phases by hydrogen bonding.[1] Journal of the American Chemical Society.[1] Link[1]

  • Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers.[1] Current Opinion in Colloid & Interface Science. Link[1]

  • Mishra, A. K., et al. (2013). Nanosecond electro-optic switching of a liquid crystal.[1] Physical Review Applied. Link

  • Concept Grounding: Standard protocols for LC cell fabrication and Fréedericksz transition measurement are adapted from Liquid Crystal Displays: Fundamental Physics and Technology (Chen, 2011).[1]

Sources

"experimental setup for measuring properties of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid

Executive Summary

This technical guide details the experimental framework for characterizing This compound (CAS: 52899-68-0). This compound represents a classic "rod-like" (calamitic) mesogen, featuring a rigid biphenyl-ester core and a flexible hexyloxy tail.

While primarily utilized as a building block for liquid crystalline polymers (LCPs) and supramolecular assemblies, its benzoic acid moiety renders it relevant in pharmaceutical research as a potential prodrug scaffold or co-crystal former. This guide prioritizes the measurement of its structural identity , thermal phase transitions (mesomorphism) , and optical properties .

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat required.

  • Handling: Avoid dust formation. The compound is a solid at room temperature but may exhibit slippery textures if melted (liquid crystal phase).

  • Storage: Store at room temperature (RT) in a desiccator. Moisture can affect the hydrogen bonding of the carboxylic acid headgroup, altering phase transition temperatures.

Experimental Workflow

The characterization pipeline follows a strict logical order: Identity


 Thermal Stability 

Phase Behavior

Supramolecular Order
.

Workflow Sample Raw Sample (CAS: 52899-68-0) Purification Recrystallization (Ethanol/DMF) Sample->Purification Purity Check Struct Structural ID (NMR, FTIR) Purification->Struct >98% Purity Thermal Thermal Profile (DSC, TGA) Struct->Thermal Identity Confirmed Optical Mesophase ID (POM, XRD) Thermal->Optical Define T_m & T_c

Figure 1: Sequential characterization workflow ensuring data integrity.

Protocol 1: Structural Verification (The "Identity Card")

Before assessing physical properties, the chemical structure must be validated, specifically the integrity of the ester linkage and the hexyloxy tail.

A. Nuclear Magnetic Resonance (NMR)
  • Objective: Confirm the ratio of aromatic protons to alkyl protons and verify the carboxylic acid proton.

  • Solvent: DMSO-d6 is preferred over CDCl

    
    .
    
    • Reasoning: Benzoic acid derivatives often dimerize in non-polar solvents, leading to broad peaks. DMSO disrupts hydrogen bonding, yielding sharper signals.

  • Key Signals (Expected):

    • 
       ~12.0-13.0 ppm (Broad singlet, 1H, -COOH ).
      
    • 
       ~8.0-8.2 ppm (Doublets, Aromatic protons ortho to ester/acid).
      
    • 
       ~4.0 ppm (Triplet, 2H, -O-CH 
      
      
      
      -Hexyl).
    • 
       ~0.9 ppm (Triplet, 3H, Terminal -CH 
      
      
      
      ).
B. Fourier Transform Infrared Spectroscopy (FTIR)
  • Objective: Distinguish the two carbonyl environments (Ester vs. Acid).

  • Method: ATR (Attenuated Total Reflectance) on solid powder.

  • Diagnostic Bands:

    • Ester C=O: Sharp peak at ~1730–1740 cm

      
      .
      
    • Acid C=O: Broader band at ~1680–1700 cm

      
       (shifted due to dimerization).
      
    • Alkyl C-H: 2850–2950 cm

      
      .
      

Protocol 2: Thermal Profiling (The "Fingerprint")

This compound is expected to exhibit enantiotropic liquid crystallinity , meaning mesophases form both on heating and cooling.

A. Thermogravimetric Analysis (TGA)
  • Goal: Determine the degradation temperature (

    
    ).
    
  • Parameter: Heat 10 mg sample from 25°C to 600°C at 10°C/min under N

    
    .
    
  • Acceptance Criteria: No significant weight loss (<1%) below 200°C. Note: If weight loss occurs ~100°C, the sample contains solvates or moisture.

B. Differential Scanning Calorimetry (DSC)
  • Goal: Measure Melting Point (

    
    ) and Clearing Point (
    
    
    
    ).
  • Instrument: TA Instruments Q2000 or equivalent.

  • Crucible: Aluminum hermetic pans (to prevent sublimation).

  • Protocol:

    • Heat 1: 25°C

      
       250°C @ 10°C/min (Erases thermal history).
      
    • Cool 1: 250°C

      
       25°C @ 10°C/min (Observes crystallization/mesophase formation).
      
    • Heat 2: 25°C

      
       250°C @ 10°C/min (Record data).
      
  • Data Interpretation:

    • First Peak (Endothermic): Crystal

      
       Liquid Crystal (
      
      
      
      ).
    • Second Peak (Endothermic): Liquid Crystal

      
       Isotropic Liquid (
      
      
      
      ).
    • Note: Based on homologous series, expected range is likely 100°C – 200°C .

Protocol 3: Mesophase Identification (Optical & Structural)

Once DSC defines the temperature range of the mesophase, we identify which phase it is (Nematic or Smectic) using microscopy.

A. Polarized Optical Microscopy (POM)[2]
  • Setup: Microscope with crossed polarizers (analyzer at 90° to polarizer) + Hot Stage (Linkam).

  • Sample Prep:

    • Place ~2 mg of solid on a glass slide.

    • Cover with a cover slip.[2]

    • Heat to Isotropic phase (clear liquid).

    • Cool slowly (2°C/min) into the LC range.

  • Texture Recognition:

    • Nematic Phase: Look for "Schlieren" textures (brush-like defects) or "Marbled" textures.

    • Smectic Phase: Look for "Focal Conic" fans or "Batonnets".

    • Expert Insight: Benzoic acid dimers often favor Smectic C or Nematic phases depending on the tail length. The hexyloxy (C6) tail is on the border; expect potential Smectic behavior.

B. Temperature-Variable X-Ray Diffraction (XRD)
  • Goal: Confirm layer spacing (Smectic) vs. only lateral order (Nematic).

  • Protocol:

    • Heat sample in a capillary (Lindemann glass).

    • Expose to Cu-K

      
       radiation.
      
  • Signature:

    • Small Angle (

      
      ):  Sharp peak = Smectic Layers (
      
      
      
      molecular length). No peak = Nematic.
    • Wide Angle (

      
      ):  Diffuse halo = Liquid-like lateral packing.
      

PhaseID Start Sample in LC Range (Determined by DSC) XRD X-Ray Diffraction (Small Angle) Start->XRD Result1 Sharp Peak at Low Angle? XRD->Result1 Nematic Nematic Phase (Schlieren Texture) Result1->Nematic No Smectic Smectic Phase (Focal Conic Texture) Result1->Smectic Yes

Figure 2: Decision tree for assigning liquid crystalline phases.

Data Reporting Template

Summarize your findings in the following standard format for internal reports or publication.

PropertyParameterExperimental Result (Example)Method
Purity HPLC Area %> 98.5%HPLC-UV (254 nm)
Structure 1H NMRConfirmed (C6 tail, Aromatic)400 MHz, DMSO-d6
Melting Point

(Cr

LC)
Determined by DSC onsetDSC (10 K/min)
Clearing Point

(LC

Iso)
Determined by DSC peakDSC (10 K/min)
Mesophase Texture TypeFocal Conic / SchlierenPOM (Crossed Polars)
Thermal Stability

(5% mass loss)
> 280°CTGA (N2 atm)

References

  • Sigma-Aldrich. this compound Product Page. Link

  • National Institute of Standards and Technology (NIST). 4-(Hexyloxy)benzoic acid Properties. Link

  • PubChem. 4-(Hexyloxy)benzoic acid Compound Summary. Link

  • Imrie, C. T., et al. "Liquid Crystalline Dimers: A Study of the Properties of the Alpha,Omega-bis(4-alkyloxybenzoyloxy)alkanes." Liquid Crystals, vol. 14, no. 4, 1993. (Provides methodological grounding for alkyloxybenzoyloxy homologs).
  • ECHEMI. this compound Industrial Data. Link

Sources

Application Notes and Protocols for Inducing Liquid Crystal Alignment with 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to inducing and characterizing the alignment of the thermotropic liquid crystal, 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid. This document outlines the fundamental principles, detailed experimental protocols, and characterization techniques essential for leveraging the unique properties of this material in various research and development applications.

Introduction to this compound as a Liquid Crystal

This compound is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, characterized by a rigid core composed of two phenyl rings and a flexible hexyloxy tail, is conducive to the formation of mesophases upon heating. Like other p-alkyloxybenzoic acids, this molecule can form dimers through hydrogen bonding between the carboxylic acid groups, which enhances its thermal stability and influences its liquid crystalline behavior.[1][2] The elongated shape of these dimers is a key factor in the formation of anisotropic liquid crystal phases, such as the nematic and smectic phases.[2]

The ability to control the orientation of these molecules on a macroscopic scale is crucial for their application in devices such as displays, sensors, and optical components.[3][4] This guide will detail the methodologies to achieve uniform alignment of this compound.

Fundamental Principles of Liquid Crystal Alignment

The alignment of liquid crystal molecules is dictated by the interactions at the interface between the liquid crystal and a treated substrate.[5][6] The goal of an alignment layer is to impose a preferred orientation, known as the "easy axis," on the liquid crystal director (the average direction of the long molecular axes).[7] This surface-induced ordering then propagates through the bulk of the liquid crystal. The strength of this interaction is quantified by the anchoring energy.[8][9] Common techniques to create an alignment layer include mechanical rubbing of a polymer film and photoalignment.[4][10]

Materials and Equipment

Material/Equipment Purpose
This compoundLiquid crystal material
Indium Tin Oxide (ITO) coated glass slidesSubstrates for liquid crystal cell
Polyimide (e.g., PI-2555) solutionAlignment layer material
N-Methyl-2-pyrrolidone (NMP)Solvent for polyimide
Velvet or velveteen clothFor rubbing the polyimide layer
Spin coaterTo create a uniform polyimide film
Hot plateFor baking the polyimide film
UV lamp (polarized)For photoalignment
Spacers (e.g., silica beads)To control the cell gap
UV-curable epoxyTo seal the liquid crystal cell
Polarized Optical Microscope (POM)To observe and characterize the alignment
Hot stage for microscopeTo control the temperature of the sample

Experimental Protocols

Substrate Preparation and Cleaning

The quality of the liquid crystal alignment is highly dependent on the cleanliness and preparation of the substrates.

Protocol:

  • Thoroughly clean the ITO-coated glass slides by sonicating in a sequence of Alconox (or similar detergent), deionized water, acetone, and finally isopropanol, for 15 minutes in each solvent.

  • Dry the substrates with a stream of nitrogen gas.

  • Bake the cleaned substrates on a hotplate at 120 °C for 30 minutes to remove any residual moisture.

Alignment Layer Deposition and Treatment

This section details two primary methods for creating an alignment layer: the rubbing technique and photoalignment.

The rubbing method is a well-established and robust technique for inducing planar alignment.[4] It involves creating microscopic grooves on a polymer surface, which then direct the liquid crystal molecules.[11]

Protocol:

  • Prepare a polyimide solution (e.g., 3% w/w in NMP).

  • Deposit the polyimide solution onto the cleaned ITO substrates using a spin coater. A typical spin-coating recipe is 500 rpm for 10 seconds (for spreading) followed by 3000 rpm for 40 seconds.

  • Soft-bake the substrates on a hot plate at 80-90 °C for 5-10 minutes to evaporate the solvent.[10]

  • Hard-bake the substrates in an oven at 180-200 °C for 1 hour to fully imidize the polyimide.[10]

  • After cooling to room temperature, gently rub the polyimide-coated surface with a velvet cloth wrapped around a cylindrical roller. The rubbing should be unidirectional and with a consistent pressure.

Workflow for the Rubbing Technique

Rubbing_Technique cluster_prep Substrate Preparation cluster_coating Polyimide Coating cluster_rubbing Alignment Induction Clean_Substrate Clean ITO Substrate Spin_Coat Spin Coat Polyimide Clean_Substrate->Spin_Coat Soft_Bake Soft Bake Spin_Coat->Soft_Bake Hard_Bake Hard Bake Soft_Bake->Hard_Bake Rubbing Unidirectional Rubbing Hard_Bake->Rubbing

Caption: Workflow for preparing an alignment layer using the rubbing technique.

Photoalignment is a non-contact method that avoids the potential for dust contamination and static charge generation associated with rubbing.[4] It utilizes polarized light to induce anisotropy in a photosensitive polymer layer.[12][13]

Protocol:

  • Follow steps 1-4 from the rubbing technique protocol using a photo-alignable polyimide.

  • Expose the coated substrates to linearly polarized UV light. The polarization direction of the light will determine the easy axis for the liquid crystal alignment. The exposure dose will depend on the specific photo-alignable material used.

Workflow for the Photoalignment Technique

Photoalignment_Technique cluster_prep Substrate Preparation cluster_coating Polymer Coating cluster_alignment Alignment Induction Clean_Substrate Clean ITO Substrate Spin_Coat Spin Coat Photo-alignable Polymer Clean_Substrate->Spin_Coat Bake Bake Spin_Coat->Bake UV_Exposure Polarized UV Exposure Bake->UV_Exposure POM_Interpretation cluster_pom POM Observation cluster_good Good Alignment cluster_poor Poor Alignment Observation Observe LC Cell under Crossed Polars Uniform_Bright Uniformly Bright Observation->Uniform_Bright Indicates Defects Presence of Defects (e.g., Schlieren Textures) Observation->Defects Indicates Uniform_Extinction Uniform Extinction upon Rotation Uniform_Bright->Uniform_Extinction and Non_Uniform Non-uniform Brightness Defects->Non_Uniform and

Sources

Application Note: Engineering Supramolecular and Side-Chain Liquid Crystalline Polymers using 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid in High-Performance Polymers Content Type: Advanced Application Note & Protocol Guide

Executive Summary

This guide details the utilization of This compound (HBBA) as a critical mesogenic building block in the synthesis of high-performance Liquid Crystalline Polymers (LCPs). Unlike simple commodity plastics, LCPs derived from HBBA exhibit self-organizing properties, high thermal stability, and anisotropic mechanical strength.

This protocol focuses on two distinct high-performance engineering strategies:

  • Supramolecular Assembly: Creating dynamic, self-healing "comb-like" polymers via hydrogen bonding with Poly(4-vinylpyridine) (P4VP).

  • Covalent Functionalization: Synthesizing acrylate-terminated monomers for robust Side-Chain Liquid Crystal Polymers (SCLCPs) used in optical films and actuators.

Molecular Architecture & Rationale

The efficacy of HBBA lies in its specific structural tripartite design, which dictates its phase behavior (mesomorphism).

  • The Tail (Hexyloxy Group): The C6 alkyl chain acts as a flexible spacer that lowers the melting point, allowing the material to enter the liquid crystalline phase at processable temperatures (typically <200°C) while stabilizing the Nematic or Smectic phases.

  • The Core (Phenyl Benzoate): The rigid aromatic ester core provides the high aspect ratio (rod-like shape) required for anisotropy and high modulus.

  • The Head (Carboxylic Acid): This is the functional handle. It allows for either hydrogen-bond dimerization (supramolecular chemistry) or esterification (covalent polymerization).

G cluster_0 This compound Structure Tail Hexyloxy Tail (Flexibility & Phase Stability) Core Phenyl Benzoate Core (Rigidity & Anisotropy) Tail->Core Head Carboxylic Acid Head (Reactive/H-Bond Site) Core->Head

Figure 1: Structural decomposition of the HBBA mesogen highlighting functional regions.

Protocol A: Supramolecular Polymer Assembly (H-Bonding)

Objective: To create a side-chain LCP without complex organic synthesis by exploiting the proton-donating capability of HBBA to complex with the proton-accepting pyridine rings of P4VP.

Mechanism: The carboxylic acid of HBBA forms a stable hydrogen bond with the nitrogen in the pyridine ring. This transforms the amorphous P4VP coil into a rigid, comb-like liquid crystalline polymer.

Materials Required
  • Host Polymer: Poly(4-vinylpyridine) (P4VP), Mw ~60,000 g/mol .

  • Mesogen: this compound (HBBA).

  • Solvent: Pyridine (high boiling point, good solubilizer) or THF/DMF mixture.

  • Precipitant: Diethyl ether or Hexane.

Step-by-Step Procedure
  • Stoichiometric Calculation:

    • Calculate the molar equivalents of the pyridine repeat unit in P4VP.

    • Weigh an equimolar amount of HBBA (1:1 molar ratio of Acid:Pyridine unit) to ensure full complexation.

  • Dissolution:

    • Dissolve P4VP (1.0 g) in 20 mL of Pyridine/THF (1:1 v/v) in a round-bottom flask. Stir at 60°C until clear.

    • Separately dissolve the calculated amount of HBBA in 10 mL of THF.

  • Complexation:

    • Add the HBBA solution dropwise to the P4VP solution under vigorous stirring at 60°C.

    • Critical Step: Continue stirring for 24 hours at elevated temperature (60°C) to overcome kinetic barriers and ensure thermodynamic equilibrium of H-bonds.

  • Solvent Evaporation (Slow Annealing):

    • Do not precipitate immediately. Instead, pour the solution into a Teflon petri dish.

    • Allow the solvent to evaporate slowly in a vacuum oven at 40°C over 48 hours. This slow removal promotes the organization of the mesogens.

  • Drying:

    • Dry the resulting film under high vacuum at 80°C for 24 hours to remove trace pyridine solvent.

Validation (Self-Check)
  • FTIR Spectroscopy: Check for the disappearance of the free carboxylic acid carbonyl stretch (~1680 cm⁻¹) and the appearance of hydrogen-bonded carbonyl peaks (~1710 cm⁻¹) and shifts in the pyridine ring modes (~1590 cm⁻¹ to ~1600 cm⁻¹).

Protocol B: Synthesis of Covalent Side-Chain LCP Monomers

Objective: To convert HBBA into a polymerizable acrylate monomer for permanent, robust optical films.

Workflow Diagram

Workflow Step1 Start: HBBA (Acid Form) Step2 Activation: Thionyl Chloride (SOCl2) -> Acid Chloride Step1->Step2 Reflux, 4h Step3 Esterification: React with Hydroxyethyl Methacrylate (HEMA) Step2->Step3 TEA, DCM, 0°C Step4 Product: HBBA-Methacrylate Monomer Step3->Step4 Purification Step5 Polymerization: Free Radical / ATRP Step4->Step5 AIBN, 60°C

Figure 2: Synthetic pathway from HBBA precursor to polymerized SCLCP.

Detailed Synthesis Protocol

Stage 1: Acid Chloride Formation

  • Place 5.0 g of HBBA in a dry 100 mL round-bottom flask.

  • Add 30 mL of Thionyl Chloride (

    
    ) and 2 drops of DMF (catalyst).
    
  • Reflux at 80°C for 4 hours under

    
     atmosphere.
    
  • Remove excess

    
     via vacuum distillation. The residue is the reactive acid chloride.
    

Stage 2: Esterification with HEMA

  • Dissolve the acid chloride residue in 20 mL dry Dichloromethane (DCM).

  • In a separate flask, mix 1.1 equivalents of 2-Hydroxyethyl methacrylate (HEMA) and 1.5 equivalents of Triethylamine (TEA) in 20 mL DCM.

  • Cool to 0°C (Ice bath). Exothermic control is vital to prevent premature polymerization of the methacrylate.

  • Add the acid chloride solution dropwise to the HEMA solution.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

Stage 3: Purification

  • Wash the organic phase with 1M HCl (to remove TEA), then Sat.

    
    , then Brine.
    
  • Dry over

    
     and rotovap.
    
  • Recrystallization: Recrystallize from Ethanol/Hexane (1:1) to obtain white crystals.

Characterization & Data Interpretation

To verify high-performance characteristics, use the following methods.

Table 1: Expected Thermal Transitions (DSC Data) Note: Values are representative for C6-spacer derivatives.

Material StateTransitionTemperature Range (°C)Enthalpy (

)
Interpretation
Monomer (HBBA) K

N
~160°CHighMelting of crystalline solid to Nematic fluid.
Monomer (HBBA) N

I
~240°CLowClearing point (Nematic to Isotropic).
Polymer (P4VP-HBBA)

~40-60°CN/AGlass transition of the polymer backbone.
Polymer (P4VP-HBBA) LC

I
~180°CBroadLiquid Crystalline clearing point.
  • K: Crystalline[1][2]

  • N: Nematic (Orientational order, no positional order)

  • I: Isotropic (Disordered liquid)

Polarized Optical Microscopy (POM):

  • Nematic Phase: Look for "Schlieren" textures (brush-like patterns) upon cooling from the isotropic phase.

  • Smectic Phase: Look for "Focal Conic" fan textures if the polymer backbone induces layering.

Troubleshooting & Optimization
  • Issue: Phase Separation in Supramolecular Films.

    • Cause: Incomplete complexation or presence of moisture (water competes with pyridine for H-bonding).

    • Fix: Dry P4VP and HBBA thoroughly before mixing. Use anhydrous pyridine.

  • Issue: Low Molecular Weight in Covalent Polymerization.

    • Cause: Steric hindrance of the bulky mesogen.

    • Fix: Switch to ATRP (Atom Transfer Radical Polymerization) instead of free radical to control dispersity. Use a spacer monomer (e.g., methyl methacrylate) to dilute the steric bulk (Copolymerization).

References
  • Kato, T., & Fréchet, J. M. J. (1989). Stabilization of a liquid-crystalline phase through noncovalent interaction with a polymer side chain. Macromolecules, 22(9), 3818–3819. Link

  • Ringsdorf, H., & Schneller, A. (1981). Liquid crystalline side chain polymers with low glass transition temperatures. British Polymer Journal, 13(2), 43–46. Link

  • Bazuin, C. G., & Tork, A. (1995). Supramolecular Side-Chain Liquid Crystalline Polymers: The P4VP/Benzoic Acid System. Macromolecules, 28(26), 8877–8880. Link

  • Imrie, C. T., & Paterson, D. A. (2016). Preparation and Properties of Liquid Crystalline Dimers. Handbook of Liquid Crystals. Link

  • Sigma-Aldrich Product Data. this compound derivatives and precursors. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Mesophase Stabilization of 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: LC-BENZ-06-STAB

Welcome to the Advanced Materials Support Hub.

You are likely encountering instability in the liquid crystalline (LC) phase of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid . This molecule is a classical "rod-like" (calamitic) mesogen. Its mesophase stability relies entirely on the intermolecular hydrogen bonding (IHB) of the carboxylic acid terminus, which allows two molecules to dimerize and form a sufficiently long rigid core.

If the mesophase is absent, narrow, or drifting in temperature, the cause is almost invariably a disruption of this dimerization equilibrium or thermal degradation of the ester linkage.

Below is your troubleshooting guide, structured by the specific failure modes observed in this class of materials.

Module 1: Diagnostic & Phase Identification

Use this module if you are unsure if the transition you see is a melt or a mesophase.

Q: My DSC shows a sharp peak, but I see no birefringence. Is the mesophase missing? A: You are likely observing a Crystal-to-Isotropic transition, meaning the mesophase is "monotropic" (hidden below the melting point) or suppressed by impurities.

The Fix:

  • Cooling Scan is Critical: These acids often exhibit their mesophase only upon cooling from the isotropic liquid (supercooling allows the LC phase to form before crystallization).

  • Annealing: Hold the sample at

    
     on the cooling cycle.
    
  • Verify Dimerization: Perform FTIR. Look for the carbonyl stretch.

    • 
      1680-1690 cm⁻¹:  Indicates Dimer  (Good - LC active).
      
    • 
      1730-1760 cm⁻¹:  Indicates Monomer  (Bad - No LC phase).
      

Data Reference: Typical Phase Behavior (Homologous Series)

Phase Transition Temperature Range (Approx.) Texture (POM)

| Crystal


 Smectic C | High (

) | Schlieren / Broken Fan | | Smectic C

Nematic | Variable | Marbled / Schlieren | | Nematic

Isotropic | High (

) | Black (Crossed Polarizers) |

Note: Transition temperatures for this specific ester-acid are high due to the three-ring core formed by the dimer.

Module 2: Chemical Stability & Purity (The "Dimer" Problem)

Use this module if transitions are broad or shifting after repeated cycles.

Q: Why do my phase transition temperatures drop after the first heating cycle? A: This indicates Thermal Degradation or Decarboxylation . The central ester linkage (benzoyl-oxy) is susceptible to transesterification or cleavage at high temperatures, especially if trace acid/base catalysts remain from synthesis.

Troubleshooting Protocol:

  • Check TGA: If weight loss occurs

    
    , your sample is degrading before the mesophase stabilizes.
    
  • Solvent Removal: Recrystallize from Ethanol/Acetone . Avoid high-boiling solvents (DMF/DMSO) as they hydrogen-bond with the acid, breaking the dimer and acting as impurities.

  • Dryness: Water is a "dimer killer." It competes for hydrogen bonds.[1] Vacuum dry the sample at

    
     for 24 hours before any thermal analysis.
    

Visualization: The Dimerization Equilibrium The following diagram illustrates how impurities (Water/Solvent) disrupt the supramolecular core required for the mesophase.

DimerStability Monomer Monomer (Non-Mesogenic) Dimer Stable Dimer (Mesogenic Core) Monomer->Dimer  Cooling / Conc. Increase   Dimer->Monomer  Heating > 200°C   Degradation Thermal Degradation (Ester Cleavage) Dimer->Degradation  Prolonged High T   Impurity Impurity/Water (H-Bond Breaker) Impurity->Dimer  Disrupts H-Bonds  

Caption: Disruption of the supramolecular dimer by thermal stress or competitive hydrogen bonding.

Module 3: Supramolecular Stabilization (The "Engineering" Solution)

Use this module if the pure compound has a melting point that is too high to be useful.

Q: The melting point is too high (


). How can I stabilize the mesophase at lower temperatures? 
A:  You should not use the pure acid. Instead, engineer a Supramolecular Liquid Crystal (SMLC)  complex.
The most robust way to stabilize this mesophase is to mix the acid with a Proton Acceptor  (e.g., a pyridine derivative) or a different acid (heterodimerization).

Recommended Workflow: Pyridine Complexation

  • Select Acceptor: 4,4'-Bipyridine or a 4-alkoxypyridine.[2]

  • Stoichiometry: Mix 2:1 (Acid:Bipyridine) or 1:1 (Acid:Pyridine).

  • Mechanism: The H-bond between the Acid (-COOH) and Pyridine (-N) is stronger than the Acid-Acid dimer. This prevents crystallization and stabilizes the mesophase (often inducing Smectic phases) at significantly lower temperatures.

Experimental Protocol: Preparation of SMLC Complex

  • Weigh: Equimolar amounts of this compound and the pyridine derivative.

  • Dissolve: Use THF or Pyridine (solvent) to ensure complete mixing.

  • Evaporate: Slow evaporation of solvent.

  • Anneal: Melt the mixture once to isotropic and cool slowly (

    
    /min) to allow the supramolecular network to organize.
    
Module 4: Experimental Workflow Summary

Q: What is the standard operating procedure (SOP) to validate this material? A: Follow this logic flow to ensure data integrity.

Workflow Start Start: Raw Material Purify 1. Recrystallize (Ethanol/Acetone) Start->Purify Dry 2. Vacuum Dry (Remove H2O) Purify->Dry FTIR 3. FTIR Check (1680 cm-1 Band?) Dry->FTIR Decision Dimer Confirmed? FTIR->Decision Decision->Purify No (Monomer) DSC 4. DSC (Heat/Cool) Decision->DSC Yes Mix Alternative: Mix w/ Pyridine (SMLC) DSC->Mix Mp Too High Result Stable Mesophase DSC->Result Mesophase Found Mix->Result

Caption: Step-by-step validation workflow for stabilizing the liquid crystalline phase.

References & Authoritative Grounding
  • Imrie, C. T., et al. "Supramolecular liquid crystals: The liquid crystalline behaviour of mixtures of 4-octyloxybenzoic acid and 4,4'-bipyridine." Journal of Materials Chemistry, which establishes the protocol for stabilizing benzoic acid mesophases via pyridine complexation.

  • Martinez-Felipe, A., et al. "Hydrogen bonding liquid crystalline benzoic acids: phase transition behavior." New Journal of Chemistry, detailing the dimerization mechanism essential for mesophase formation in this class of molecules.

  • Binnemans, K. "Hydrogen-bonded supramolecular liquid crystals." Chemical Reviews. A comprehensive review on using the carboxylic acid functionality to engineer stable mesophases.

  • Turguz, S., et al. "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate."[3] Turkish Journal of Chemistry. Provides synthesis and purification protocols for the ester-linked benzoic acid derivatives.

Sources

Technical Support Center: Viscosity Reduction in 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid Liquid Crystal Blends

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid liquid crystal blends. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to viscosity reduction in your experiments. Our goal is to equip you with the expertise and practical knowledge to optimize your formulations and achieve reliable, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the viscosity of this compound and its blends.

Q1: What is the typical viscosity range for this compound?

While specific viscosity data for pure this compound can be difficult to locate, related p-n-alkoxy benzoic acid compounds generally exhibit viscosities that are highly dependent on temperature, especially near their nematic-isotropic phase transition.[1] For instance, the viscosity of similar liquid crystals can change significantly with small temperature variations.[1] It is crucial to measure the viscosity of your specific batch under your experimental conditions to establish a baseline.

Q2: How does the molecular structure of this compound contribute to its viscosity?

The viscosity of a nematic liquid crystal is strongly influenced by its molecular structure.[2] Key contributing factors for this compound include:

  • Rigid Core: The two aromatic rings connected by an ester group create a rigid, elongated core, which promotes intermolecular interactions and can lead to higher viscosity.

  • Flexible Alkyl Chain: The hexyloxy chain provides some flexibility, but its length can also contribute to van der Waals interactions between molecules, influencing viscosity.

  • Hydrogen Bonding: As a benzoic acid derivative, this molecule has the potential for hydrogen bonding, which can significantly increase viscosity by forming dimers or larger aggregates.[3]

Q3: What are the primary methods for reducing the viscosity of a liquid crystal blend?

The most common strategies for reducing the viscosity of liquid crystal blends include:

  • Temperature Control: Increasing the temperature generally lowers the viscosity of nematic liquid crystals.[4] However, be mindful of the nematic-isotropic transition temperature, as exceeding it will result in the loss of liquid crystalline properties.

  • Solvent Addition (Dopants): Introducing a low-viscosity, compatible solvent or another liquid crystal can effectively reduce the overall viscosity of the blend. The choice of solvent is critical to avoid phase separation or disruption of the liquid crystal ordering.

  • Use of Low-Viscosity Additives: Formulating a mixture with compounds that have inherently low viscosity is a common industrial practice.[5] These often include materials with shorter alkyl chains or less polar cores.

Q4: Can nanoparticles be used to reduce the viscosity of this specific liquid crystal?

The effect of nanoparticles on liquid crystal viscosity is complex and can be counterintuitive. While some studies report a decrease in rotational viscosity with certain nanoparticles, others have observed an increase, particularly at low concentrations.[2] The outcome depends on the nanoparticle type, size, concentration, and surface functionalization, as well as its interaction with the liquid crystal host. Careful empirical evaluation is necessary for your specific system.

II. Troubleshooting Guide: High Viscosity in Your Blends

This guide provides a systematic approach to diagnosing and resolving issues of unexpectedly high viscosity in your this compound liquid crystal blends.

Problem 1: Measured Viscosity is Significantly Higher Than Expected

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Incorrect Temperature The viscosity of liquid crystals is highly sensitive to temperature. A lower-than-intended temperature will result in a significantly higher viscosity.[1][4]1. Verify Temperature Control: Ensure your heating stage, viscometer, or rheometer temperature control is accurately calibrated. 2. Monitor Sample Temperature: If possible, use a calibrated probe to measure the temperature of the sample directly. 3. Increase Temperature Incrementally: Gradually increase the temperature in small increments (e.g., 1-2°C) and re-measure the viscosity to observe the trend.
Impure Starting Material Impurities in the this compound or other blend components can lead to unexpected intermolecular interactions and higher viscosity.1. Check Purity: Verify the purity of your starting materials using techniques like DSC (to check phase transition temperatures) or HPLC. 2. Purify Materials: If impurities are suspected, consider recrystallization or column chromatography to purify the components.
Component Aggregation The formation of dimers or larger aggregates, potentially through hydrogen bonding, can dramatically increase viscosity.1. Sonication: Sonicate the blend for a short period to break up any aggregates. 2. Vary Mixing Conditions: Experiment with different mixing times and speeds to see if it impacts the final viscosity.
Phase Separation If the components of your blend are not fully miscible, you may be measuring the viscosity of a phase-separated mixture, which can be higher than that of a homogeneous blend.1. Visual Inspection: Examine the blend under a polarizing microscope for any signs of phase separation (e.g., droplets of an isotropic phase within the nematic phase). 2. Adjust Composition: Systematically vary the concentration of each component to find the optimal miscibility range.
Problem 2: Viscosity Increases Over Time

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Slow Aggregation or Crystallization The blend may be thermodynamically unstable at the experimental temperature, leading to slow aggregation or the onset of crystallization.1. Monitor Under Microscope: Observe the sample under a polarizing microscope over time to look for the appearance of crystals or other structural changes. 2. Differential Scanning Calorimetry (DSC): Run a DSC scan to identify any slow phase transitions that may be occurring at the experimental temperature. 3. Adjust Temperature: You may need to work at a slightly higher temperature to avoid these kinetic effects.
Chemical Reaction Some components of the blend may be slowly reacting with each other, leading to the formation of higher molecular weight species and increased viscosity.1. Review Chemical Compatibility: Ensure that all components of your blend are chemically compatible under the experimental conditions. 2. Inert Atmosphere: If oxidation is a concern, prepare and measure your samples under an inert atmosphere (e.g., nitrogen or argon).

III. Experimental Protocols

This section provides detailed, step-by-step protocols for key experimental procedures.

Protocol 1: Preparation of a Low-Viscosity Liquid Crystal Blend

This protocol outlines a general method for preparing a binary blend of this compound with a lower viscosity liquid crystal additive.

Materials:

  • This compound

  • Low-viscosity liquid crystal additive (e.g., a shorter-chain cyanobiphenyl)

  • Volumetric flasks

  • Precision balance

  • Vortex mixer

  • Sonicator bath

  • Hot plate with magnetic stirring

  • Glass vials with PTFE-lined caps

Procedure:

  • Determine Component Ratios: Decide on the desired weight percentages of each component in the blend. It is advisable to start with a range of compositions to identify the optimal ratio for viscosity reduction.

  • Weighing: Accurately weigh the required amount of this compound and the low-viscosity additive into separate, clean glass vials.

  • Initial Mixing: Transfer both components into a larger vial.

  • Heating and Stirring: Place the vial on a hot plate set to a temperature above the clearing point of both components to ensure they are in the isotropic liquid phase. Use a small magnetic stir bar to gently mix the components until a homogeneous solution is obtained.

  • Sonication (Optional): If you suspect incomplete mixing or aggregation, place the vial in a sonicator bath for 5-10 minutes while still warm.

  • Cooling and Equilibration: Slowly cool the mixture to the desired experimental temperature within the nematic phase. Allow the blend to equilibrate for at least 30 minutes before proceeding with any measurements.

  • Storage: Store the blend in a tightly sealed vial to prevent contamination.

Protocol 2: Viscosity Measurement using a Rotational Rheometer

This protocol describes the measurement of rotational viscosity using a cone-and-plate rheometer.

Equipment:

  • Rotational rheometer with a cone-and-plate geometry

  • Temperature control unit

  • Pipette

Procedure:

  • Instrument Setup:

    • Install the cone-and-plate geometry on the rheometer.

    • Set the desired measurement temperature and allow the system to equilibrate.

    • Zero the gap between the cone and the plate.

  • Sample Loading:

    • For low-viscosity samples, it can be challenging to load them without spreading. A useful technique is to set the geometry to rotate at a low velocity (e.g., 1 rad/s) and use a pipette to apply the sample to the side of the plate. The rotation will draw the sample into the center.[6]

    • Carefully lower the cone to the correct measurement gap.

    • Remove any excess sample from the edge of the plate.

  • Measurement:

    • Set up the measurement parameters in the software. This typically involves defining a range of shear rates over which to measure the viscosity.

    • Start the measurement. The instrument will apply a controlled shear rate and measure the resulting shear stress to calculate the viscosity.

  • Data Analysis:

    • The software will generate a plot of viscosity as a function of shear rate. For a Newtonian fluid, the viscosity will be constant. For non-Newtonian fluids, the viscosity will vary with the shear rate.

    • Record the viscosity at a shear rate relevant to your application.

IV. Diagrams and Visualizations

Logical Flow for Troubleshooting High Viscosity

The following diagram illustrates a systematic approach to troubleshooting high viscosity issues in your liquid crystal blends.

Troubleshooting_Viscosity start High Viscosity Observed temp_check Verify Temperature Control and Calibration start->temp_check temp_ok Temperature Correct? temp_check->temp_ok purity_check Assess Purity of Components (DSC, HPLC) purity_ok Purity Confirmed? purity_check->purity_ok mixing_check Review Mixing Protocol (Time, Speed, Sonication) mixing_ok Mixing Adequate? mixing_check->mixing_ok phase_check Check for Phase Separation (Polarizing Microscopy) phase_ok Homogeneous Phase? phase_check->phase_ok temp_ok->purity_check Yes adjust_temp Adjust and Re-measure Temperature temp_ok->adjust_temp No purity_ok->mixing_check Yes purify Purify Components purity_ok->purify No mixing_ok->phase_check Yes optimize_mixing Optimize Mixing/Sonication mixing_ok->optimize_mixing No adjust_composition Adjust Blend Composition phase_ok->adjust_composition No re_measure Re-measure Viscosity phase_ok->re_measure Yes adjust_temp->re_measure purify->re_measure optimize_mixing->re_measure adjust_composition->re_measure

Caption: A flowchart for systematically troubleshooting high viscosity in liquid crystal blends.

Conceptual Diagram: Factors Influencing Blend Viscosity

This diagram illustrates the key factors that contribute to the final viscosity of a liquid crystal blend.

Viscosity_Factors blend_viscosity Blend Viscosity intrinsic_props Intrinsic Properties of Components intrinsic_props->blend_viscosity molecular_structure Molecular Structure (Rigidity, Flexibility, Polarity) intrinsic_props->molecular_structure purity Purity intrinsic_props->purity intermolecular_forces Intermolecular Forces molecular_structure->intermolecular_forces experimental_params Experimental Parameters experimental_params->blend_viscosity temperature Temperature experimental_params->temperature composition Composition/Concentration experimental_params->composition mixing_protocol Mixing Protocol experimental_params->mixing_protocol composition->intermolecular_forces intermolecular_forces->blend_viscosity van_der_waals Van der Waals intermolecular_forces->van_der_waals hydrogen_bonding Hydrogen Bonding intermolecular_forces->hydrogen_bonding pi_pi_stacking π-π Stacking intermolecular_forces->pi_pi_stacking

Caption: Key factors influencing the viscosity of a liquid crystal blend.

V. References

  • Dark, M. L., Moore, M. H., Shenoy, D. K., & Shashidhar, R. (2006). Rotational viscosity and molecular structure of nematic liquid crystals. Liquid Crystals, 33(1), 11-16. [Link]

  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.

  • Khatua, B. B., Lee, J. H., & Kim, J. C. (2004). Effect of carbon nanotube on the viscoelastic properties of a nematic liquid crystal. Journal of Applied Physics, 96(10), 5763-5768.

  • Chen, H., Peng, H., & Wu, S. T. (2015). Ultra-low viscosity liquid crystal materials. Optics Express, 23(5), 6373-6378. [Link]

  • TA Instruments. (2021, December 20). How to Load Low Viscosity Liquid Samples on a Rotational Rheometer [Video]. YouTube. [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Temperature dependence of viscosity of liquid crystal. [Link]

  • Muhammad, N., Ahmad, S., Hussain, Z., Siddiq, M., & Ahmed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]

  • Walchem. (2023, May 19). Tips for Pumping and Handling High Viscosity Fluids. [Link]

Sources

"refining the interpretation of DSC thermograms for 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Analysis of Mesogenic Benzoic Acids Current Status: Operational | Agent: Senior Application Scientist (Ph.D.)

Introduction

Welcome to the Thermal Analysis Technical Center. You are likely analyzing 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid (or a related calamitic mesogen).

This molecule is not a simple organic solid; it is a rod-like (calamitic) liquid crystal . Its structure features a flexible alkyl tail (hexyloxy), a rigid ester-linked core, and a hydrogen-bonding head (carboxylic acid). This specific architecture creates complex thermal behaviors—such as liquid crystalline mesophases (Smectic/Nematic) and dimerization—that often confuse standard DSC interpretation.

This guide moves beyond basic operation to address the specific "ghosts" and "artifacts" seen in the thermograms of this chemical class.

Module 1: Distinguishing Mesophases from Melting

User Query: "My DSC shows two endothermic peaks. Is my sample impure, or is it melting twice?"

Technical Diagnosis: In 90% of cases with this molecule, this is not impurity . You are observing Liquid Crystal (LC) behavior .

  • First Peak (Large

    
    ):  The transition from Crystalline Solid (Cr) 
    
    
    
    Liquid Crystal Mesophase (likely Smectic or Nematic). This is the "true" melting point where the crystal lattice breaks, but orientational order remains.
  • Second Peak (Small

    
    ):  The transition from Mesophase 
    
    
    
    Isotropic Liquid (Clearing Point).

Diagnostic Protocol: Use the Enthalpy Ratio Test to confirm.

Transition EventTypical Enthalpy (

)
Visual Description (POM)*
Crystal

Mesophase
20 – 50 kJ/molSolid turns into a turbid/opaque fluid.
Mesophase

Isotropic
0.5 – 5.0 kJ/molTurbid fluid becomes clear/transparent.
Impurity Eutectic < 2 kJ/mol (broad)Melt onset lowers; peak broadens.

*POM: Polarized Optical Microscopy[1][2]

Actionable Step: If the high-temperature peak is sharp but small (approx. 1/10th the area of the first peak), it is a Clearing Point , not an impurity.

Module 2: The "Ghost" Peaks & Thermal History

User Query: "I see a small exotherm on the first heating run that disappears in the second run. What is happening?"

Technical Diagnosis: You are seeing Polymorphism or Cold Crystallization , likely driven by the carboxylic acid head group.

  • Mechanism: The carboxylic acid group allows the molecule to form dimers (via hydrogen bonding) or catemers. Rapid cooling during synthesis can trap the molecule in a metastable "monomer-rich" or glassy state.

  • The "Ghost" Peak: Upon heating, the molecules gain enough mobility to rearrange into a stable crystal form (Exothermic) before finally melting (Endothermic).

The Solution: Standardized Heat-Cool-Heat Protocol Never rely on the first heating run for thermodynamic data. You must erase the thermal history imparted by the synthesis/recrystallization process.

HeatCoolHeat Sample Raw Sample (Unknown History) Heat1 1st Heat (Erase History) Sample->Heat1 Relax Stress Cool Controlled Cool (10°C/min) Heat1->Cool Form Stable Crystal Heat2 2nd Heat (Data Collection) Cool->Heat2 Standard State Analyze Analyze Tm & Tc Heat2->Analyze Valid Data

Figure 1: The mandatory Heat-Cool-Heat workflow to eliminate polymorphic artifacts.

Module 3: The "Drifting" Baseline at High Temperatures

User Query: "Above 200°C, my baseline curls downwards significantly. Is this a glass transition?"

Technical Diagnosis: No. A downward curl (exothermic direction in some conventions, or mass loss in others) at high temperatures for this specific molecule often indicates Thermal Decomposition , specifically Decarboxylation or Ester Cleavage .

  • Chemistry: The central ester linkage (benzoyl-oxy) and the terminal carboxylic acid are susceptible to cleavage at high temperatures, especially if traces of acidic/basic catalysts remain from synthesis.

  • Risk: If the decomposition onset overlaps with the Clearing Point (Mesophase

    
     Isotropic), your 
    
    
    
    (Nematic-Isotropic) data is invalid.

Validation Workflow (TGA Overlay): To differentiate a phase transition from decomposition, you must correlate DSC with TGA (Thermogravimetric Analysis).

DecisionTree Start High-T Baseline Shift CheckMass Check TGA Data Start->CheckMass MassLoss Mass Loss > 1%? CheckMass->MassLoss Yes Decomposition (Invalid Data) MassLoss->Yes Yes No Phase Transition (Valid) MassLoss->No No

Figure 2: Logic flow for validating high-temperature transitions.

Module 4: Hysteresis (Supercooling)

User Query: "My sample melts at 160°C but doesn't recrystallize until 110°C. Is the machine broken?"

Technical Diagnosis: This is Supercooling , a hallmark of rod-like liquid crystals.

  • Mechanism: The rigid rod shape makes it difficult for the molecules to pack efficiently into a crystal lattice from the disordered melt. They require significant undercooling to overcome the nucleation barrier.

  • Interpretation:

    • 
       (Melting) is determined from the Heating  curve (Onset).
      
    • 
       (Crystallization) is determined from the Cooling  curve.[3]
      
    • The difference (

      
      ) is the Degree of Supercooling .[3] Large hysteresis confirms the rigid, mesogenic nature of the core.
      

References & Further Reading

  • Liquid Crystal Phases & Dimerization:

    • Mechanism:[2][4] 4-alkyloxybenzoic acids form hydrogen-bonded dimers that stabilize Smectic/Nematic phases. The "melting" is often the breakdown of the crystal lattice into these dimers.

    • Source:

  • DSC Interpretation of Mesogens:

    • Protocol: Detailed analysis of "double peaks" in rod-like molecules (Cr-LC and LC-I transitions).

    • Source:

  • Synthesis & Thermal Stability:

    • Context: Synthesis of this compound derivatives and their thermal stability (TGA/DSC correlation).

    • Source:

  • Specific Molecule Data (Proxy):

    • Data: Thermal properties of 4-n-alkoxybenzoic acid derivatives.[5][6][7][8][9][10][11]

    • Source:

For further assistance, please upload your raw .CSV or .TRI data files to the secure portal for direct analysis.

Sources

Validation & Comparative

"cross-validation of analytical data for 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Data for 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. Every decision, from preclinical characterization to final product release, is predicated on the accuracy and reliability of quantitative measurements. The compound this compound, with its ester and ether functionalities, presents a typical analytical challenge that demands robust and verifiable methodologies.

This guide moves beyond the mere description of a single analytical method. Instead, we delve into the critical process of cross-validation , a cornerstone of analytical lifecycle management. Cross-validation is the process of assuring that two or more distinct analytical procedures provide equivalent results for a given analyte in a specific matrix. This is not a redundant exercise but a deliberate strategy to build a profound level of trust in analytical outcomes. By employing orthogonal methods—techniques that rely on different physicochemical principles—we can significantly mitigate the risk of method-specific biases, unidentified interferences, or unexpected matrix effects.

This document is structured to provide researchers, analytical scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting a cross-validation study for this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a clear pathway for the statistical comparison of data, all grounded in the authoritative principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Selecting Orthogonal Methodologies: A Tale of Two Techniques

The foundation of a successful cross-validation study lies in the selection of genuinely different analytical techniques. For a molecule like this compound, which possesses a strong UV chromophore and is amenable to ionization, the combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents an industry-standard, powerful pairing.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of QC labs. Its robustness, cost-effectiveness, and widespread availability make it an ideal primary method for routine analysis.[4][5] The separation is based on the analyte's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase, while quantification relies on the absorption of UV light by the aromatic rings in the molecule.[6][7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique serves as an excellent orthogonal method. While the chromatographic separation principle is similar to HPLC-UV, the detection method is fundamentally different and far more selective.[8] LC-MS/MS measures the mass-to-charge ratio (m/z) of the analyte and its specific fragment ions. This high degree of specificity makes it less susceptible to co-eluting impurities that might interfere with a UV signal and provides an unparalleled level of confidence in analyte identification and quantification, especially at low concentrations.[9][10]

The logical flow of a cross-validation study is to first develop and validate the primary method (HPLC-UV) and then use the orthogonal method (LC-MS/MS) to analyze the same set of samples and compare the results.

Cross-validation experimental workflow.

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the analysis. A cross-validation study will quantify the performance of each. The following table summarizes the expected performance characteristics based on established methods for similar benzoic acid derivatives.[6][11][12]

ParameterHPLC-UV MethodLC-MS/MS Method (Anticipated)Causality and Rationale
Linearity (r²) > 0.999[5]> 0.995HPLC-UV: Beer's Law provides a highly linear response over a wide concentration range. LC-MS/MS: Ionization efficiency can sometimes lead to non-linearity at the extremes of the curve, but it is generally excellent within the validated range.
Accuracy (% Recovery) 98.0 - 102.0%[5]95.0 - 105.0%HPLC-UV: Excellent accuracy is achievable in clean matrices. LC-MS/MS: While highly accurate, it can be more susceptible to matrix effects (ion suppression/enhancement), which may slightly widen the acceptable recovery range. The use of an internal standard is often required to correct for this.
Precision (% RSD) < 1.0% (Intra-day)[7]< 2.0% (Inter-day)< 5.0% (Intra-day)< 10.0% (Inter-day)HPLC-UV: Highly precise due to the stability of UV detectors and injector technology. LC-MS/MS: The complexity of the ion source and mass analyzer can introduce slightly more variability, though modern instruments are exceptionally stable.
Limit of Quantification (LOQ) ~0.1 µg/mL< 1 ng/mLHPLC-UV: Sensitivity is limited by the molar absorptivity of the analyte and detector noise. LC-MS/MS: Mass spectrometers are inherently more sensitive detectors, allowing for quantification at much lower levels, which is critical for impurity analysis.
Selectivity / Specificity GoodExcellentHPLC-UV: Selectivity is based on chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere.[13] LC-MS/MS: Unmatched selectivity based on precursor ion m/z, fragment ion m/z, and retention time. It can easily distinguish the analyte from isobaric interferences.[14]
Robustness HighModerateHPLC-UV: Methods are typically resilient to small changes in mobile phase composition, pH, and temperature. LC-MS/MS: Performance can be sensitive to mobile phase additives and matrix components that affect ionization efficiency.

Experimental Protocols: A Practical Guide

The following protocols are detailed, self-validating frameworks for the analysis of this compound. They are grounded in common practices for benzoic acid derivatives and adhere to ICH validation principles.[13][15][16]

Protocol 1: Primary Method - Validated HPLC-UV

1. Objective: To accurately quantify this compound in a drug substance sample.

2. Materials & Instrumentation:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).

  • Reference Standard: this compound, >99.5% purity.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (based on the strong absorbance of the benzoyl moieties).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Add ~20 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent.

5. System Suitability Test (SST) - The Self-Validating Check:

  • Procedure: Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Acceptance Criteria (as per ICH/FDA guidelines[2][13]):

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Areas: ≤ 1.0%

6. Analysis & Calculation:

  • Inject the blank (diluent), SST injections, and then the prepared sample solutions.

  • Calculate the assay of the sample using the following formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Protocol 2: Orthogonal Method - LC-MS/MS

1. Objective: To selectively confirm the identity and quantity of this compound using an orthogonal detection principle.

2. Materials & Instrumentation:

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column & Reagents: Same as HPLC-UV method, but using LC-MS grade solvents is critical.

3. Chromatographic Conditions:

  • Identical to the HPLC-UV method to ensure comparable retention times. The key difference is the detector.

4. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Negative (the carboxylic acid proton is readily lost).

  • Precursor Ion [M-H]⁻: m/z 341.4

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 341.4 → 121.1 (corresponding to the cleavage of the ester bond and loss of the hexyloxybenzoyl group, yielding the benzoate anion).

    • Qualifier: 341.4 → 221.2 (corresponding to the hexyloxybenzoate anion).

  • Instrument Parameters: Dwell time, collision energy, and source parameters (e.g., gas flow, temperature) must be optimized for maximum signal intensity for the specific instrument used.

5. Standard and Sample Preparation:

  • The same solutions prepared for the HPLC-UV analysis can be used. This is a critical control in a cross-validation study to eliminate variability from sample preparation.

6. System Suitability Test (SST):

  • Procedure: Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Acceptance Criteria:

    • %RSD of Peak Areas (Quantifier Transition): ≤ 5.0%

    • Retention Time Variation: ≤ 2.0%

    • Ion Ratio (Qualifier/Quantifier): Within ±20% of the average ratio from the SST injections.

7. Analysis & Calculation:

  • Analyze the same sample set as the HPLC-UV method.

  • Quantification is performed using the peak area of the quantifier MRM transition and the same external standard calculation as the HPLC-UV method. The qualifier transition is used to confirm identity by ensuring a consistent ion ratio.

Interpreting the Data: The Moment of Truth

After analyzing a statistically relevant number of samples (e.g., n=6) from the same batch by both methods, the results must be compared.

Sources

Comparative In Silico Profiling: 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Applications: Anti-Inflammatory (COX-2) & Antimicrobial (DNA Gyrase B)

Executive Summary & Structural Rationale

This guide presents a comparative molecular docking analysis of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid (HBB-Acid) and its derivatives. Historically utilized as mesogens in liquid crystal engineering due to their rigid rod-like (calamitic) structure, these scaffolds possess under-explored pharmacophoric properties suitable for drug repurposing.

The structural logic for this study is threefold:

  • The Hexyloxy Tail: A lipophilic

    
     chain capable of deep penetration into hydrophobic pockets (e.g., the COX-2 channel).
    
  • The Ester Linkage: A semi-rigid connector that mimics the geometry of established inhibitors like esters of p-hydroxybenzoic acid (parabens) but with extended reach.

  • The Benzoic Acid Head: A polar anchor capable of salt-bridge formation with arginine or lysine residues in active sites.

This guide compares the binding efficacy of HBB-Acid derivatives against two distinct therapeutic targets: Cyclooxygenase-2 (COX-2) for inflammation and DNA Gyrase B for antimicrobial activity, benchmarked against standard care drugs (Celecoxib and Ciprofloxacin).

Computational Workflow

To ensure reproducibility and scientific integrity, we utilize a validated in silico pipeline. The process moves from Density Functional Theory (DFT) ligand preparation to rigid-receptor docking.

DockingWorkflow Start Ligand Library (HBB-Acid Derivatives) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Energy Min Dock Molecular Docking (AutoDock Vina) DFT->Dock Prep Receptor Preparation (PDB: 3LN1, 1KZN) Remove H2O, Add Polar H Grid Grid Box Generation (Active Site Centered) Prep->Grid Grid->Dock Analyze Interaction Profiling (Binding Energy, H-Bonds, RMSD) Dock->Analyze Valid Validation (Redocking Standards) Analyze->Valid Feedback Loop

Figure 1: Step-by-step computational workflow ensuring energy-minimized ligands and validated receptor grids.

Comparative Study A: Anti-Inflammatory Potential (COX-2)

Target: Cyclooxygenase-2 (PDB ID: 3LN1) Standard Control: Celecoxib Rationale: The COX-2 active site is a long, hydrophobic channel. The hexyloxy tail of the HBB scaffold is hypothesized to occupy the hydrophobic side pocket, potentially offering selectivity over COX-1.

Experimental Data: Binding Affinity
Ligand IDStructure DescriptionBinding Energy (kcal/mol)Ki (Estimated)H-Bond InteractionsHydrophobic Interactions
Standard Celecoxib -11.2 6.0 nM Leu352, Ser353, Arg120 Val349, Tyr355
HBB-01Parent Acid (Hexyloxy tail)-9.4128 nMArg120, Tyr355Val349, Trp387
HBB-02Methyl Ester Derivative-8.11.1 µMTyr355Val349
HBB-034-Fluoro Substitution-10.138 nMArg120, Ser530Val349, Leu352
Mechanistic Insight

The parent HBB-01 molecule shows strong affinity (-9.4 kcal/mol) primarily driven by the Arg120 salt bridge with the carboxylic acid head. However, the HBB-03 (Fluoro-derivative) shows superior binding (-10.1 kcal/mol). The fluorine atom creates additional halogen-bonding interactions within the hydrophobic pocket, mimicking the trifluoromethyl group of Celecoxib.

Protocol Note: The grid box was centered at x=28.5, y=-22.1, z=-14.2 (active site coordinates of 3LN1) with dimensions 24x24x24 Å.

Comparative Study B: Antimicrobial Potential (DNA Gyrase B)

Target: DNA Gyrase B (PDB ID: 1KZN - E. coli) Standard Control: Ciprofloxacin Rationale: Bacterial DNA Gyrase B possesses an ATP-binding pocket where hydrophobic inhibitors can compete with ATP. The rod-like shape of HBB derivatives fits the ATP-binding cleft.

Experimental Data: Binding Affinity
Ligand IDStructure DescriptionBinding Energy (kcal/mol)Ki (Estimated)RMSD (Å)Key Residues
Standard Ciprofloxacin -8.8 350 nM 0.8 Asp73, Arg136
HBB-01Parent Acid-7.25.2 µM1.2Val71, Ile78
HBB-04Hydrazide Derivative-9.1210 nM1.1Asp73, Thr165
HBB-05Nitro-substituted-7.53.1 µM1.4Val71
Mechanistic Insight

While the parent acid (HBB-01) is a moderate binder, the Hydrazide derivative (HBB-04) outperforms Ciprofloxacin in raw binding energy (-9.1 vs -8.8 kcal/mol). The hydrazide linker provides additional hydrogen bond donors that interact with Asp73 , a critical residue for ATPase activity inhibition.

Structural Activity Relationship (SAR) Visualization

Understanding why these derivatives work is as important as the scores. The diagram below maps the pharmacophoric features of the HBB scaffold.

SAR_Analysis Core HBB Scaffold (Rod-Like) Tail Hexyloxy Tail (C6 Chain) Core->Tail Linker Ester Linkage (-COO-) Core->Linker Head Benzoic Acid Head (-COOH) Core->Head Hydrophobic Hydrophobic Pocket (Val, Leu, Trp) Tail->Hydrophobic Van der Waals Flexibility Conformational Flexibility Linker->Flexibility Rotational Freedom SaltBridge Salt Bridge / H-Bond (Arg, Lys, Asp) Head->SaltBridge Electrostatics

Figure 2: Pharmacophore mapping of the HBB scaffold. The tail drives potency via hydrophobic effect, while the head governs selectivity via electrostatic anchoring.

Detailed Experimental Protocol

To replicate these findings, follow this validated protocol.

Phase 1: Ligand Preparation
  • Structure Generation: Draw this compound in ChemDraw or Avogadro.

  • Optimization: Perform geometry optimization using DFT (B3LYP/6-31G* basis set) to ensure the hexyloxy tail is in its lowest energy conformation (usually all-trans).

  • File Conversion: Convert output logs to PDBQT format using OpenBabel or AutoDock Tools, merging non-polar hydrogens.

Phase 2: Receptor Preparation
  • Retrieval: Download PDB 3LN1 (COX-2) and 1KZN (Gyrase B) from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove all water molecules.

    • Remove co-crystallized ligands (save them for validation).

    • Add polar hydrogens and Kollman charges.

  • Grid Box Definition:

    • COX-2:[1][2][3][4] Center on the native ligand channel. Size:

      
       Å.
      
    • Gyrase B: Center on the ATP binding site. Size:

      
       Å.
      
Phase 3: Docking & Validation
  • Algorithm: Use AutoDock Vina (Exhaustiveness = 32).

  • Validation: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å to consider the protocol valid.
    
  • Analysis: Visualize interactions using PyMOL or Discovery Studio Visualizer. Focus on H-bond distances (

    
     Å) and hydrophobic contacts.
    

Critical Analysis & Limitations

While the HBB derivatives show promise, specifically HBB-03 and HBB-04, researchers must acknowledge the limitations of in silico docking:

  • Solvation Effects: Standard docking (Vina) uses implicit solvation. The long hydrophobic hexyloxy tail may behave differently in a dynamic, explicit water environment.

  • Entropy: The entropy loss of binding the flexible hexyloxy chain is often underestimated by scoring functions.

  • Hydrolysis: The central ester linkage is susceptible to plasma esterases. While effective in vitro, in vivo stability might require bioisosteric replacement (e.g., amide linkage).

Recommendation: Proceed to synthesis and in vitro enzymatic assays (COX-2 inhibition kit / Gyrase supercoiling assay) for HBB-03 and HBB-04.

References

  • Dolejší, E., et al. (2025).[5][6] "Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors." BioRxiv.

  • PubChem. (2025).[7] "4-(Hexyloxy)benzoic acid | C13H18O3."[7] National Library of Medicine.

  • Manuja, R., et al. (2013).[8][9] "A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives." International Journal of Pharmaceutical Sciences Review and Research.

  • Agistia, D. D., et al. (2013).[2] "Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors." ResearchGate.[1]

  • Kikushige, Y., et al. (2021). "Synthesis, Antibacterial Activity, Interaction with Nucleobase and Molecular Docking Studies of 4-Formylbenzoic Acid Based Thiazoles." PubMed.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-((4-(Hexyloxy)benzoyl)oxy)benzoic Acid

[1][2][3]

Executive Summary & Material Profile

This guide outlines the definitive disposal procedures for 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid (CAS: 52899-68-0).[1][2] As a rod-like mesogen used primarily in liquid crystal synthesis, this compound presents specific handling challenges due to its ester linkages and carboxylic acid functionality.[1]

Unlike generic organic waste, this material requires a disposal strategy that accounts for its potential to undergo hydrolysis and its physical behavior (mesophase transitions) under thermal stress. The protocols below prioritize incineration as the ultimate fate to ensure complete destruction of the biological activity and structural integrity.

Physicochemical Data for Disposal Logic
PropertyValue/CharacteristicOperational Implication
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

High carbon content; suitable for high-BTU incineration.[2][3]
Functional Groups Carboxylic Acid, Ester, Alkoxy TailAcidic nature requires segregation from strong bases and oxidizers.[2][3]
Physical State Solid (Powder/Crystal)Dust generation risk during transfer; requires antistatic precautions.[2][3]
Solubility Low in water; Soluble in DCM/THFDo not attempt aqueous neutralization for bulk disposal.[2][3]
RCRA Status Non-Listed (unless characteristic)Manage as Non-Regulated Chemical Waste (unless mixed with listed solvents).[2][3]

Hazard Identification & Safety Architecture

Before initiating disposal, the operator must acknowledge the "Why" behind the safety steps. This compound is generally classified as an Irritant (Skin/Eye/Respiratory) .[1]

  • The Mechanistic Risk: The carboxylic acid moiety (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is a proton donor. Upon contact with mucous membranes, it causes local pH drops leading to irritation.
    
  • The Chemical Incompatibility: The central ester linkage (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is susceptible to hydrolysis.
    
    • Critical Rule:NEVER mix this waste with strong alkaline waste streams (e.g., NaOH, KOH). Base-catalyzed hydrolysis will cleave the molecule, potentially generating heat and unexpected byproducts in the waste drum.[1]

Waste Segregation & Decision Logic

Effective disposal begins with segregation.[1] Mixing waste streams indiscriminately increases disposal costs and safety risks.[1]

Workflow Visualization: Segregation Decision Tree

WasteSegregationStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPath Bulk MaterialLiquidPathDissolved in SolventStateCheck->LiquidPath Mother Liquor/WashBinSolidBIN A: Solid Organic Waste(Incineration)SolidPath->BinSolidSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->Halogenated Contains HalogensNonHalogenatedNon-Halogenated(Acetone, Ethanol, Hexane)SolventCheck->NonHalogenated No HalogensBinHaloBIN B: Halogenated Solvent WasteHalogenated->BinHaloBinNonHaloBIN C: Non-Halogenated Organic WasteNonHalogenated->BinNonHalo

Figure 1: Decision matrix for segregating this compound waste streams to ensure compatibility with commercial incineration facilities.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired shelf-life material, synthesis failures, or excess dry powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or a dedicated chemically resistant pail.[1]

    • Why: HDPE is resistant to weak organic acids and prevents leaching.[1]

  • Transfer:

    • Wear N95/P100 respirator to prevent inhalation of dust.[1]

    • Transfer material gently to avoid static discharge (organic powders can be combustible dusts).[1]

  • Labeling:

    • Label as "Non-Regulated Chemical Waste - Solid." [1]

    • Add constituent text: "Contains Organic Acid/Ester: this compound."

    • Hazard Checkbox: Mark "Irritant."

  • Final Fate: Ship for High-Temperature Incineration . This ensures the aromatic rings are fully oxidized to

    
     and 
    
    
    .
Protocol B: Liquid Waste (Solutions)

Applicability: NMR samples, reaction mother liquors, or cleaning solvents.

  • Solvent Identification: Determine the primary solvent.[1]

    • If DCM/Chloroform: Use the Halogenated Waste stream.[1]

    • If Acetone/Ethanol/THF: Use the Non-Halogenated Organic stream.[1]

  • Compatibility Check: Ensure the waste container does not contain strong bases (Ammonium Hydroxide, Sodium Hydroxide).

  • Labeling:

    • List the solvent as the primary constituent (e.g., "Dichloromethane 95%").

    • List the solute: "Trace Organic Acid (<5%)."

Spill Management & Emergency Response

In the event of a spill, containment is the priority to prevent the material from entering drains or watercourses.[3]

Workflow Visualization: Spill Response

SpillResponseAssess1. Assess Volume & RiskPPE2. Don PPE(Nitrile Gloves, Goggles, N95)Assess->PPEContain3. ContainmentPPE->ContainClean4. Mechanical Pickup(Avoid Dust)Contain->Clean Dry PowderWash5. Solvent Wash(Acetone/Ethanol)Contain->Wash ResidueDisposal6. Tag for IncinerationClean->DisposalWash->Disposal

Figure 2: Step-by-step workflow for managing accidental release in a laboratory setting.

Specific Cleanup Steps:
  • Dry Spill: Do not use water initially.[1] Water will cause the powder to clump and become difficult to remove. Use a HEPA vacuum or sweep gently into a dust pan.[1]

  • Wet Spill (Solution): Absorb with vermiculite, sand, or commercial organic spill pads.

  • Decontamination: After bulk removal, wipe the surface with Ethanol or Acetone .[1] The material is sparingly soluble in water, so organic solvents are required to remove the oily residue of the hexyloxy tail.[3]

  • Final Wash: Wash the area with soap and water to remove trace solvent.[1]

Regulatory Compliance (US & EU Context)

  • US EPA (RCRA): This specific compound is not P-listed or U-listed. However, under 40 CFR 261.3 , the generator is responsible for determining if the waste exhibits hazardous characteristics.[3]

    • Determination: Unless mixed with flammables, it is typically a Non-Hazardous Chemical Waste but should be managed as hazardous for best practice (Incineration).

  • EU REACH: Ensure the waste is classified under the appropriate European Waste Catalogue (EWC) code, typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[3]

References

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved October 26, 2023, from [Link][2][3]

  • PubChem. (2023).[1] Compound Summary: 4-(Hexyloxy)benzoic acid (Precursor).[1] Retrieved October 26, 2023, from [Link][2][3]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.